Tridecane-d28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYFAKIEWZDVMP-KRQNKTCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tridecane-d28 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Tridecane-d28
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a deuterated analog of tridecane. Designed for researchers, scientists, and professionals in drug development, this document summarizes key quantitative data, outlines a detailed experimental protocol for its application as an internal standard, and visualizes the analytical workflow.
Introduction
This compound is a stable isotope-labeled form of tridecane, a saturated hydrocarbon with a 13-carbon chain. In this compound, all 28 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a significant increase in molecular weight while maintaining nearly identical chemical properties to its non-deuterated counterpart. Due to this characteristic, this compound is an excellent internal standard for quantitative analysis by mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its distinct mass shift allows for clear differentiation from the unlabeled analyte, ensuring accurate quantification in complex matrices.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound and, for comparison, its non-deuterated analog, n-tridecane.
Table 1: General and Physical Properties
| Property | This compound | n-Tridecane |
| Molecular Formula | CD₃(CD₂)₁₁CD₃ | C₁₃H₂₈ |
| Molecular Weight | 212.53 g/mol [2] | 184.36 g/mol [1] |
| Appearance | Colorless liquid | Colorless liquid[3] |
| Density | 0.869 g/mL at 25 °C[2][4] | 0.756 g/mL at 20 °C[1][3] |
| Boiling Point | 234 °C[2][4] | 235.43 °C[3] |
| Melting Point | -4 to -6 °C[2][4] | -5.4 °C[3] |
| Flash Point | 94.0 °C (closed cup)[4] | 79.44 °C[3] |
| Isotopic Purity | ≥98 atom % D[2][4] | Not Applicable |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[3] | Insoluble in water; soluble in organic solvents like ethanol and ether.[3] |
Table 2: Identifiers
| Identifier | This compound | n-Tridecane |
| CAS Number | 121578-12-9 | 629-50-5 |
| PubChem CID | 56846000[5] | 12388[1] |
| InChI Key | IIYFAKIEWZDVMP-KRQNKTCESA-N[2][4] | IIYFAKIEWZDVMP-UHFFFAOYSA-N[1] |
Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard by GC-MS
The primary application of this compound is as an internal standard in quantitative analytical methods. The following is a detailed, generalized protocol for its use in a Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Objective: To accurately quantify the concentration of an analyte in a sample matrix using this compound as an internal standard.
Materials and Reagents:
-
Analyte of interest
-
This compound (as the internal standard)
-
High-purity organic solvent (e.g., hexane, dichloromethane)
-
Sample matrix (e.g., plasma, soil extract, water sample)
-
Calibrators and quality control samples
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)
-
Appropriate GC column for the analyte of interest
-
Autosampler
-
Data acquisition and processing software
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve the analyte and this compound in a high-purity organic solvent to prepare concentrated stock solutions (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to create a series of calibration standards at different concentrations.
-
Spike each calibration standard with a fixed concentration of the this compound internal standard solution.
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add a precise amount of the this compound internal standard solution.
-
Perform an extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the sample matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program for the inlet, oven, and transfer line to achieve chromatographic separation of the analyte and internal standard.
-
Configure the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.
-
Inject the prepared calibration standards, quality control samples, and unknown samples.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (this compound) in each chromatogram.
-
Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by calculating their response ratios and interpolating from the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using this compound as an internal standard.
References
Deuterated Tridecane (Tridecane-d28): A Technical Guide for Researchers
Introduction
Deuterated tridecane, specifically per-deuterated tridecane (tridecane-d28), is a stable isotope-labeled compound that serves as a valuable tool for researchers, scientists, and drug development professionals. In this molecule, all 28 hydrogen atoms are replaced by their heavier isotope, deuterium. This isotopic substitution imparts a higher molecular weight without significantly altering the chemical properties of the molecule, making it an ideal internal standard for quantitative analyses. This technical guide provides an in-depth overview of the properties, applications, and a representative experimental protocol for the use of deuterated tridecane.
Core Data Presentation
The physical and chemical properties of deuterated tridecane (this compound) are summarized in the table below, alongside its non-deuterated counterpart for comparison.
| Property | Deuterated Tridecane (this compound) | n-Tridecane |
| CAS Number | 121578-12-9[1][2] | 629-50-5[2][3] |
| Molecular Formula | C₁₃D₂₈ | C₁₃H₂₈ |
| Molecular Weight | 212.57 g/mol [2] | 184.36 g/mol [3] |
| Melting Point | -4 to -6 °C | -5.3 °C |
| Boiling Point | 234 °C | 234 °C |
| Density | 0.869 g/mL at 25 °C | 0.756 g/mL at 25 °C |
| Appearance | Colorless liquid | Colorless liquid[3] |
| Primary Application | Internal standard for quantitative analysis (GC-MS, LC-MS)[4] | Component of fuels and solvents, distillation chaser[3] |
Key Applications in Research
The primary application of deuterated tridecane is as an internal standard in analytical chemistry, particularly in chromatographic and mass spectrometric methods.[4] The key advantages of using this compound as an internal standard include:
-
Improved Accuracy and Precision: By adding a known amount of the deuterated standard to samples and calibration standards, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized.[5]
-
Matrix Effect Compensation: In complex sample matrices, such as environmental or biological samples, the analyte signal can be suppressed or enhanced. Since the deuterated standard has nearly identical chemical and physical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Co-elution with Analyte: In gas chromatography, deuterated tridecane will co-elute with its non-deuterated counterpart, which is an important characteristic for an ideal internal standard.[6]
Deuterated tridecane is particularly useful in the analysis of hydrocarbon contaminants in environmental samples, such as soil and water, and in metabolic studies tracing the fate of alkanes.
Experimental Protocol: Quantification of Tridecane in Environmental Samples using GC-MS
This protocol describes a general procedure for the quantification of n-tridecane in a soil sample using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
1. Materials and Reagents
-
n-Tridecane standard
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in hexane)
-
Hexane (pesticide residue grade)
-
Anhydrous sodium sulfate
-
Soil sample
-
GC-MS system with a suitable capillary column (e.g., HP-5ms)
2. Sample Preparation
-
Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of 10 µg/mL solution).
-
Add 20 mL of hexane to the tube.
-
Vortex the mixture for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully transfer the hexane supernatant to a clean tube.
-
-
Drying and Concentration:
-
Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
3. Calibration Standards Preparation
-
Prepare a series of calibration standards by adding varying concentrations of the n-tridecane standard to 1 mL of hexane.
-
Spike each calibration standard with the same amount of the this compound internal standard solution as the samples (e.g., 100 µL of 10 µg/mL solution).
4. GC-MS Analysis
-
Instrument Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM).
-
-
SIM Ions:
-
n-Tridecane: m/z 57, 71, 85
-
This compound: m/z 66, 82, 98
-
-
Injection: Inject 1 µL of the prepared samples and calibration standards into the GC-MS.
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of the n-tridecane to the peak area of the this compound internal standard against the concentration of n-tridecane.
-
Determine the concentration of n-tridecane in the soil samples by using the response ratio from the sample and the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of n-tridecane using this compound as an internal standard.
References
- 1. lcms.cz [lcms.cz]
- 2. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tridecane - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Tridecane-d28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Tridecane-d28. This perdeuterated alkane serves as a valuable tool in various scientific fields, including as an internal standard for mass spectrometry, a tracer in metabolic studies, and in the investigation of kinetic isotope effects. This document outlines the primary synthetic methodologies, detailed experimental protocols, and robust analytical techniques for the characterization of this compound.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through two principal routes: the direct deuteration of tridecane via catalytic hydrogen/deuterium (H/D) exchange or, more commonly, through the chemical modification of a perdeuterated precursor such as Tridecanoic acid-d25.
Catalytic H/D Exchange of Tridecane
Catalytic H/D exchange involves the direct replacement of hydrogen atoms with deuterium on the tridecane backbone. This method typically employs a heterogeneous catalyst in the presence of a deuterium source.
Reaction Scheme: C₁₃H₂₈ + D₂O (excess) --(Catalyst, Heat)--> C₁₃D₂₈
While direct, achieving high levels of deuteration often requires harsh conditions and may lead to a distribution of partially deuterated isotopologues.
Synthesis from Perdeuterated Precursors
A more controlled approach involves the synthesis from a commercially available, highly deuterated precursor. Tridecanoic acid-d25 is an ideal starting material. The synthesis involves the reduction of the carboxylic acid functionality to a methylene group. A common and effective method for this transformation is a two-step process involving reduction of the carboxylic acid to an alcohol, followed by deoxygenation.
Synthetic Workflow from Tridecanoic acid-d25
Experimental Protocols
Synthesis of this compound from Tridecanoic acid-d25
This protocol is a representative procedure based on established chemical transformations.
Step 1: Reduction of Tridecanoic acid-d25 to Tridecanol-d27
-
Reaction Setup: A dry, inert atmosphere (e.g., argon or nitrogen) reaction flask is charged with a solution of Tridecanoic acid-d25 (1.0 eq) in anhydrous diethyl ether.
-
Reduction: The flask is cooled to 0 °C in an ice bath. Lithium aluminum deuteride (LiAlD₄) (1.5 eq) is added portion-wise with stirring. Caution: LiAlD₄ reacts violently with water.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Progress can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched by the sequential slow addition of D₂O, followed by 15% NaOD in D₂O, and finally more D₂O. The resulting precipitate is removed by filtration, and the filtrate is dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield Tridecanol-d27, which can be purified by flash chromatography on silica gel.
Step 2: Barton-McCombie Deoxygenation of Tridecanol-d27
This two-part step first converts the alcohol to a xanthate ester, which is then deoxygenated.
-
Part A: Formation of the Xanthate Ester
-
Reaction Setup: To a solution of Tridecanol-d27 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, sodium hydride (NaH) (1.2 eq) is added at 0 °C.
-
Xanthate Formation: The mixture is stirred for 30 minutes, followed by the addition of carbon disulfide (CS₂) (2.0 eq). The reaction is stirred for another 2 hours at room temperature. Methyl iodide (MeI) (1.5 eq) is then added, and the reaction is stirred for an additional 12 hours.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude xanthate ester is purified by column chromatography.
-
-
Part B: Deoxygenation
-
Reaction Setup: The purified xanthate ester (1.0 eq) is dissolved in toluene. Tributyltin hydride (Bu₃SnH) (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.
-
Reaction: The mixture is heated to reflux (approximately 110 °C) for 4-6 hours under an inert atmosphere.
-
Purification: The solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield this compound.
-
Isotopic Purity Analysis
The determination of isotopic purity is critical to validate the synthesis. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.[1][2]
Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the overall deuterium incorporation and identifying the presence of any partially deuterated species.
Experimental Workflow for GC-MS Analysis
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Data Analysis: The mass spectrum of the this compound peak is analyzed to determine the molecular ion cluster. The relative abundances of the isotopologues (M, M-1, M-2, etc., where M is the mass of the fully deuterated species) are used to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the location and extent of deuteration.[1]
-
¹H NMR: The absence or significant reduction of proton signals in the ¹H NMR spectrum is a primary indicator of successful deuteration. The integration of any residual proton signals against a known internal standard can be used for quantification.[1][3]
-
²H NMR: Deuterium NMR directly observes the deuterium nuclei. The presence of a signal confirms deuteration, and the chemical shift provides information about the chemical environment of the deuterium atoms.[4]
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample and a known amount of a suitable internal standard (e.g., 1,3,5-trichlorobenzene) in a high-purity deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all signals for accurate integration.
-
Analysis: Integrate the residual proton signals of this compound and the signal of the internal standard. The concentration of residual protons can be calculated and compared to the total expected proton concentration in a non-deuterated sample to determine the isotopic purity.
Quantitative Data Summary
The following tables summarize expected and reported data for the synthesis and analysis of deuterated tridecane and its precursors.
Table 1: Properties of Tridecane and its Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Tridecane | C₁₃H₂₈ | 184.37 |
| Tridecanoic acid-d25 | C₁₃HD₂₅O₂ | 239.49 |
| Tridecanol-d27 | C₁₃HD₂₇O | 227.52 |
| This compound | C₁₃D₂₈ | 212.53 |
Table 2: Typical Isotopic Purity Data for Commercially Available Deuterated Precursors and Products
| Compound | Stated Isotopic Purity (atom % D) |
| Tridecanoic acid-d25 | ≥ 98% |
| This compound | ≥ 98% |
Table 3: Representative GC-MS Data for Isotopic Purity Analysis of this compound
| Isotopologue | m/z | Expected Relative Abundance for 98% Isotopic Purity |
| C₁₃D₂₈ (M) | 212 | High |
| C₁₃HD₂₇ (M-1) | 211 | Low |
| C₁₃H₂D₂₆ (M-2) | 210 | Very Low |
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
Commercial Suppliers and Technical Guide for Tridecane-d28 Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of the Tridecane-d28 analytical standard. It is intended to assist researchers, scientists, and drug development professionals in sourcing this internal standard and understanding its application in quantitative analysis. This document outlines key product specifications from various suppliers, a detailed experimental protocol for its use, and a visual representation of the analytical workflow.
Introduction to this compound as an Internal Standard
This compound is the deuterated form of tridecane, a C13 straight-chain alkane. The replacement of all 28 hydrogen atoms with deuterium results in a molecule with a higher molecular weight (212.53 g/mol ) compared to its non-labeled counterpart (184.36 g/mol ).[1][2] This mass difference allows for its clear differentiation in mass spectrometry-based analytical techniques.
Due to its chemical similarity to tridecane and other hydrocarbons, this compound is an ideal internal standard for quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3] The fundamental principle of using an internal standard is to add a known quantity of a compound—the internal standard—to every sample, including calibrators and unknowns. The ratio of the analytical signal of the target analyte to that of the internal standard is then used for quantification. This method effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.
Commercial Suppliers of this compound
Several commercial suppliers offer this compound as an analytical standard. The following table summarizes the available quantitative data for easy comparison. Please note that pricing information is often subject to change and may require a direct quote from the supplier.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich (MilliporeSigma) | This compound | 121578-12-9 | 98 atom % D | Not specified | Custom packaging available upon request |
| MedchemExpress | This compound | 121578-12-9 | Not specified | Not specified | 10 mg, 100 mg |
| CDN Isotopes | n-Tridecane-d28 | 121578-12-9 | 98 atom % D | Not specified | 0.25 g, 0.5 g |
| LGC Standards | n-Tridecane (D28, 98%) | 121578-12-9 | 98% | Not specified | Inquire for details |
| Cambridge Isotope Laboratories, Inc. | n-Tridecane (D₂₈, 98%) | 121578-12-9 | 98% | Not specified | Inquire for details |
Experimental Protocol: Quantitative Analysis of Hydrocarbons using this compound as an Internal Standard by GC-MS
This section provides a detailed methodology for the use of this compound as an internal standard in a typical GC-MS analysis of hydrocarbon samples.
Materials and Reagents
-
This compound analytical standard
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Analytes of interest (e.g., a mix of C10-C20 alkanes)
-
Sample matrix (e.g., environmental extract, biological sample)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Preparation of Standard Solutions
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of, for example, 100 µg/mL in the chosen high-purity solvent.
-
Analyte Stock Solution: Prepare a stock solution containing the hydrocarbon analytes of interest at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by adding varying known amounts of the analyte stock solution to volumetric flasks. To each flask, add a constant, known amount of the this compound internal standard stock solution. Dilute to the final volume with the solvent. This ensures a constant concentration of the internal standard across all calibration levels.
Sample Preparation
-
Accurately weigh or measure a known amount of the sample to be analyzed.
-
If necessary, perform an extraction procedure to isolate the hydrocarbons from the sample matrix.
-
To the extracted sample, add the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.
-
Dilute the sample to a final known volume with the solvent.
GC-MS Analysis
-
Instrument Setup: Equip the GC-MS with a capillary column suitable for hydrocarbon analysis. Set the instrument parameters, including injector temperature, oven temperature program, carrier gas flow rate, and mass spectrometer settings.
-
Analysis Sequence: Analyze the prepared calibration standards first to establish the calibration curve. Follow this with the analysis of the prepared samples. It is good practice to run a solvent blank and a quality control sample within the sequence.
-
Data Acquisition: Operate the mass spectrometer in a mode that allows for the detection and quantification of the target analytes and this compound. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and specificity.
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each target analyte and for the this compound internal standard in all chromatograms (calibration standards and samples).
-
Calibration Curve: For the calibration standards, calculate the response factor (RF) for each analyte relative to the internal standard using the following equation: RF = (Analyte Peak Area / Internal Standard Peak Area) / (Analyte Concentration / Internal Standard Concentration) Plot the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration. This will generate a calibration curve.
-
Quantification of Analytes in Samples: For each sample, calculate the concentration of the target analyte using the response factor determined from the calibration curve and the peak areas of the analyte and the internal standard.
Mandatory Visualizations
Workflow for Quantitative Analysis Using this compound Internal Standard
The following diagram illustrates the logical workflow for a quantitative analysis utilizing this compound as an internal standard.
Logical Relationship for Choosing an Internal Standard
The selection of an appropriate internal standard is critical for the success of the analytical method. The following diagram outlines the key considerations.
References
Solubility of Tridecane-d28 in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Tridecane-d28, a deuterated analog of the C13 alkane, in various organic solvents. Given the limited direct experimental data on this compound, this document leverages data from its non-deuterated counterpart, tridecane, to provide reliable solubility estimates and outlines a robust experimental protocol for precise determination. Understanding the solubility of this compound is critical for its use as an internal standard, in tracer studies, and for various applications in materials science and organic synthesis.
Core Principles of Solubility
The solubility of a substance is primarily dictated by the "like dissolves like" principle. This compound, being a long-chain, nonpolar alkane, is anticipated to exhibit high solubility in nonpolar organic solvents. The intermolecular forces governing its dissolution are predominantly weak van der Waals forces. Consequently, solvents that can establish similar interactions are expected to be effective at dissolving this compound. Conversely, its solubility in polar solvents, such as water, is negligible due to the inability to form strong interactions like hydrogen bonds.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is scarce in publicly available literature, the solubility profile of non-deuterated tridecane serves as a strong proxy. The isotopic substitution of hydrogen with deuterium is not expected to drastically alter its solubility in organic solvents.
Qualitative Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, based on the known behavior of tridecane.
| Solvent | Solvent Type | Expected Solubility |
| Hexane | Nonpolar | Very Soluble |
| Toluene | Nonpolar | Very Soluble |
| Diethyl Ether | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble[1] |
| Dichloromethane | Nonpolar | Soluble[1] |
| Acetone | Polar Aprotic | Soluble[1] |
| Ethanol | Polar Protic | Soluble[2][3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1][3] |
| Water | Polar Protic | Insoluble[2][4] |
Estimated Quantitative Solubility of Tridecane
The table below presents available quantitative solubility data for non-deuterated tridecane, which can be used as a reliable estimate for this compound. For precise applications, experimental verification is strongly recommended.
| Solvent | Temperature | Solubility (mg/mL) | Molar Concentration (mol/L) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | ~0.542 |
| Ethanol | Not Specified | 100 | ~0.542 |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective
To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials
-
This compound (solute)
-
High-purity organic solvent of choice
-
Analytical balance
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
-
Volumetric glassware
Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the chosen organic solvent. The presence of undissolved solute is essential to ensure saturation.
-
-
Equilibration:
-
Place the sealed vial in a temperature-controlled orbital shaker set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium between the dissolved and undissolved solute is achieved.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to rest at the constant temperature to permit the sedimentation of the excess, undissolved this compound.
-
For enhanced separation, the sample may be centrifuged.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
-
Filtration:
-
Immediately filter the collected supernatant through a chemically inert syringe filter into a clean, pre-weighed vial. This step is crucial to remove any fine, suspended particles of the solute.
-
-
Quantification:
-
Accurately determine the mass of the filtered saturated solution.
-
Allow the solvent to evaporate under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause the loss of this compound.
-
Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of this compound in the filtered aliquot can be determined using a suitable, pre-calibrated analytical method such as GC-MS.
-
-
Data Presentation:
-
Calculate the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).
-
Visualized Experimental Workflow
The logical steps of the described experimental protocol are illustrated in the following diagram.
Caption: Workflow for the experimental determination of solubility.
References
The Ubiquitous Alkane: A Technical Guide to the Natural Occurrence and Sources of Tridecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tridecane (n-C13H28), a straight-chain alkane, is a volatile organic compound found across a diverse spectrum of biological systems and anthropogenic applications. While often considered a simple hydrocarbon, its roles in nature are multifaceted, ranging from a key component of essential oils to a crucial element in insect chemical communication. This technical guide provides an in-depth exploration of the natural occurrence and sources of tridecane, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways. This information is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development who may encounter or be interested in the biological activities and sources of this compound.
Natural Occurrence of Tridecane
Tridecane is biosynthesized by a variety of organisms, including plants, insects, and microorganisms. Its presence has been documented in numerous species where it can function as a semiochemical, a structural component of epicuticular waxes, or a metabolic byproduct.
Tridecane in the Plant Kingdom
Tridecane is a common, albeit often minor, constituent of plant essential oils and volatile emissions.[1][2] It contributes to the characteristic aroma of many plants and may play a role in plant defense or allelopathy.
Table 1: Quantitative Occurrence of Tridecane and its Derivatives in Selected Plants
| Plant Species | Family | Plant Part | Compound | Concentration/Relative Abundance | Reference(s) |
| Nicotiana glauca | Solanaceae | Leaves | 3-Methyltridecane | 5.19% of essential oil | |
| Piper aduncum | Piperaceae | Not specified | Tridecane | Volatile oil component | [3] |
| Abelmoschus esculentus | Malvaceae | Not specified | Tridecane | Component of essential oil | [4] |
| Black Walnut (Juglans nigra) | Juglandaceae | Nut | Tridecane | High concentration | [2] |
| Lime (Citrus aurantiifolia) | Rutaceae | Fruit | Tridecane | High concentration | [2] |
| Safflower (Carthamus tinctorius) | Asteraceae | Bud | Tridecane | High concentration |
Note: "High concentration" indicates that the source mentions it as a significant component, but specific quantitative data was not provided in the cited literature.
Tridecane in the Animal Kingdom
In insects, tridecane and other long-chain alkanes are critical components of their cuticular hydrocarbons, which primarily serve to prevent desiccation. Furthermore, tridecane has evolved as a key signaling molecule (semiochemical) in many insect species, acting as a pheromone or allomone.
For instance, nymphs of the southern green shield bug (Nezara viridula) produce tridecane as a dispersion/aggregation pheromone, which may also offer defense against predators.[5] It is also a major component of the defensive fluid produced by the stink bug Cosmopepla bimaculata.[5]
Table 2: Quantitative Occurrence of Tridecane in Selected Insects
| Insect Species | Order | Family | Function | Compound | Concentration/Relative Abundance | Reference(s) |
| Pallantia macunaima | Hemiptera | Pentatomidae | Defensive Secretion | Tridecane | Major component in all nymphal instars and adults | |
| 30.1 ± 2.0% (1st instar) | ||||||
| 34.6 ± 2.5% (2nd instar) | ||||||
| 42.1 ± 4.3% (3rd instar) | ||||||
| 43.6 ± 3.4% (4th instar) | ||||||
| 35.4 ± 8.3% (5th instar) | ||||||
| Parastizopus transgariepinus | Coleoptera | Tenebrionidae | Defensive Secretion | Tridecane | Present in both sexes | |
| Cosmopepla bimaculata | Hemiptera | Pentatomidae | Defensive Fluid | Tridecane | Main component | [5] |
| Nezara viridula | Hemiptera | Pentatomidae | Pheromone | Tridecane | Dispersion/Aggregation Pheromone | [5] |
Tridecane in Food and Consumer Products
Tridecane is naturally present in a variety of foods, often as a result of its occurrence in the essential oils of the plants from which the foods are derived.[2] It has been detected in black walnuts, limes, safflowers, sweet bays, citrus, cauliflowers, allspices, and cardamoms.[2] Its presence in these foods may make it a potential biomarker for their consumption.[2]
In the cosmetics industry, tridecane, often in combination with undecane, is used as an emollient and solvent.[2] It is valued for its light, non-greasy feel and fast-spreading characteristics, making it a common ingredient in skin care products, hand creams, and makeup.[2]
Industrial Sources and Synthesis
Industrially, tridecane has limited specific applications and is primarily found as a component of fuels, such as gasoline and jet fuel, and solvents.[5] It is also used in the manufacturing of paraffin products and in the paper processing industry.[2] For laboratory and research purposes, tridecane can be used as a distillation chaser or an analytical standard.[2][5]
Experimental Protocols
The identification and quantification of tridecane in natural sources predominantly rely on gas chromatography-mass spectrometry (GC-MS). The following sections provide a generalized methodology for the extraction and analysis of tridecane from plant and insect matrices.
Extraction of Tridecane from Plant Material (Essential Oils)
Objective: To extract volatile compounds, including tridecane, from plant material for GC-MS analysis.
Methodology: Hydrodistillation
-
Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is coarsely ground to increase the surface area for extraction.
-
Hydrodistillation: The ground plant material is placed in a distillation flask with a sufficient amount of water. The flask is heated, and the resulting steam, carrying the volatile essential oils, is passed through a condenser.
-
Collection: The condensed steam and essential oil are collected in a separating funnel. The essential oil, being less dense than water, will form a layer on top and can be separated.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed vial at a low temperature (e.g., 4°C) to prevent degradation of the volatile components prior to analysis.
Extraction of Tridecane from Insect Secretions
Objective: To collect and analyze tridecane from the defensive secretions or cuticular layer of insects.
Methodology: Solvent Extraction
-
Sample Collection: Individual insects are carefully handled to minimize stress, which could alter the chemical profile of their secretions.
-
Solvent Extraction: The insect is immersed in a small volume of a non-polar solvent, such as hexane or pentane, for a short period (e.g., 5-10 minutes). This process dissolves the cuticular hydrocarbons and any secreted compounds into the solvent.
-
Filtration and Concentration: The solvent extract is carefully removed and may be filtered to remove any particulate matter. The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Storage: The final extract is stored in a sealed GC vial at a low temperature until analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify tridecane in the prepared extracts.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of alkanes.
-
Injector: Split/splitless injector, with the mode and ratio optimized based on the sample concentration.
-
Oven Temperature Program: An initial low temperature is held for a few minutes, followed by a temperature ramp to a final high temperature to elute all compounds of interest. A typical program might be: 50°C for 2 min, then ramp to 250°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. The mass range scanned is typically from m/z 40 to 400.
-
Identification: Tridecane is identified by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of tridecane is characterized by a molecular ion peak at m/z 184 and a series of fragment ions with a characteristic 14 amu difference (CH2 group).
-
Quantification: For quantitative analysis, a calibration curve is prepared using standard solutions of tridecane of known concentrations. An internal standard (e.g., a deuterated alkane or an alkane not present in the sample) can be used to improve accuracy and precision.
Biological Pathways and Signaling
Tridecane's role in biological systems is a direct consequence of its biosynthesis and, in the case of semiochemicals, its perception and downstream signaling effects.
Biosynthesis of n-Alkanes in Insects
The biosynthesis of n-alkanes, including tridecane, in insects primarily occurs in specialized cells called oenocytes. The pathway involves the elongation of fatty acids followed by a decarboxylation step.
Caption: Biosynthesis pathway of n-alkanes in insects.
The process begins with the de novo synthesis of fatty acids by Fatty Acid Synthase (FAS). These fatty acids are then elongated by elongases to produce very-long-chain fatty acyl-CoAs. An acyl-CoA reductase then reduces the fatty acyl-CoA to a fatty aldehyde. Finally, an aldehyde decarbonylase, such as a cytochrome P450 enzyme of the CYP4G family or a CER1-like enzyme, removes the carbonyl group to produce the final n-alkane with one less carbon atom than the precursor aldehyde.
Pheromone Reception and Signaling in Insects
When tridecane acts as a pheromone, it is detected by specialized olfactory sensory neurons (OSNs) located in sensilla on the insect's antennae. The binding of tridecane to a specific odorant receptor (OR) on the OSN membrane initiates a signal transduction cascade.
References
- 1. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRIDECANE - Ataman Kimya [atamanchemicals.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tridecane - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tridecane-d28: Molecular Weight, Formula, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tridecane-d28, a deuterated analog of tridecane. It details the molecular properties of both compounds, offers a thorough experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a general synthesis approach for this compound. This document is intended to serve as a valuable resource for professionals in research, drug development, and analytical chemistry who utilize isotopically labeled compounds.
Core Molecular Properties
Tridecane is a straight-chain alkane containing 13 carbon atoms.[1] Its deuterated form, this compound, has all 28 hydrogen atoms replaced by deuterium atoms. This isotopic substitution significantly increases the molecular weight of the compound without altering its chemical reactivity, making it an ideal internal standard for quantitative mass spectrometry analyses.[2]
Data Presentation: Quantitative Summary
The key quantitative data for tridecane and this compound are summarized in the table below for easy comparison.
| Property | Tridecane | This compound |
| Chemical Formula | C₁₃H₂₈[1][3] | C₁₃D₂₈ (CD₃(CD₂)₁₁CD₃)[4] |
| Molecular Weight ( g/mol ) | 184.36[1] | 212.53[4] |
| CAS Number | 629-50-5[3] | 121578-12-9[5] |
Synthesis of this compound: A General Approach
Experimental Protocol: Fischer-Tropsch Synthesis of Deuterated Hydrocarbons
Objective: To synthesize completely deuterated hydrocarbons, including this compound, from carbon monoxide and deuterium gas.
Materials:
-
Carbon monoxide (CO) gas
-
Deuterium (D₂) gas
-
Catalyst (e.g., cobalt-based or iron-based)
-
High-pressure reactor
Procedure:
-
Catalyst Preparation and Activation: The chosen catalyst is loaded into the high-pressure reactor and activated according to the manufacturer's specifications. This typically involves reduction under a flow of hydrogen or deuterium gas at an elevated temperature.
-
Syngas Preparation: A synthesis gas (syngas) mixture of carbon monoxide and deuterium gas is prepared, typically with a D₂:CO ratio of 2:1.
-
Reaction: The syngas is introduced into the reactor containing the activated catalyst. The reaction is carried out at a controlled temperature (e.g., 200-250°C) and pressure (e.g., 1-3 MPa).
-
Product Collection: The reaction products, which will be a mixture of deuterated hydrocarbons of varying chain lengths, are condensed and collected from the reactor outlet.
-
Purification: The collected liquid product is then subjected to fractional distillation to separate the different deuterated alkanes based on their boiling points. The fraction corresponding to the boiling point of tridecane (approximately 234°C) will contain the desired this compound.
Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] It is the standard method for determining the molecular weight and confirming the identity of compounds like tridecane and this compound.
Experimental Protocol: GC-MS Analysis
Objective: To determine the molecular weight and confirm the identity of tridecane and this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Materials:
-
Tridecane standard
-
This compound standard
-
High-purity helium (carrier gas)
-
Solvent (e.g., hexane or dichloromethane)
Sample Preparation:
-
Prepare a dilute solution of the tridecane or this compound standard in the chosen solvent (e.g., 100 µg/mL).
GC-MS Parameters:
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms) |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes. |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Data Analysis:
-
Retention Time: The retention time of the peak corresponding to the analyte is used for qualitative identification by comparing it to the retention time of a known standard.
-
Mass Spectrum: The mass spectrum of the eluting compound is analyzed. For tridecane, the molecular ion peak (M⁺) will be observed at m/z 184. For this compound, the molecular ion peak will be at m/z 212.
-
Fragmentation Pattern: The fragmentation pattern of the mass spectrum provides structural information. For long-chain alkanes, characteristic fragment ions corresponding to the loss of alkyl groups will be observed. These patterns can be compared to library spectra for confirmation.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
References
- 1. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tridecane [webbook.nist.gov]
- 4. 正十三烷-d28 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. ð-Tridecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1354-0.5 [isotope.com]
- 6. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
The Isotopic Distinction: A Technical Guide to Tridecane and Tridecane-d28 for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the key differences between tridecane and its deuterated analogue, Tridecane-d28. This document is intended for researchers, scientists, and drug development professionals who utilize these compounds in their experimental workflows. The guide details their distinct physical properties, outlines experimental protocols for their use, and visually represents their application in analytical methodologies.
Core Differences: A Comparative Overview
Tridecane is a saturated hydrocarbon with the chemical formula C13H28.[1][2] It is a colorless, combustible liquid commonly used as a solvent, a component in fuels, and in the manufacturing of paraffin products.[1][2] this compound is a stable, isotopically labeled version of tridecane where all 28 hydrogen atoms have been replaced by deuterium atoms.[3] This isotopic substitution results in a significant increase in molecular weight and slight alterations in physical properties, while maintaining very similar chemical behavior to its non-deuterated counterpart.[4]
The primary application of this compound lies in its use as an internal standard for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Its key advantage is that it co-elutes with tridecane under chromatographic separation, but is readily distinguishable by its higher mass in a mass spectrometer.[5] This allows for accurate quantification of tridecane in complex matrices by correcting for variations during sample preparation and analysis.[3]
Quantitative Data Summary
The following table summarizes the key quantitative differences between tridecane and this compound.
| Property | Tridecane | This compound |
| Chemical Formula | C13H28 | C13D28 |
| Molecular Weight ( g/mol ) | 184.37[6] | 212.53 |
| Melting Point (°C) | -5.5 to -5.3[7] | -6 to -4 |
| Boiling Point (°C) | 235.43[7] | 234 |
| Density (g/mL at 25°C) | 0.756[7] | 0.869 |
| CAS Number | 629-50-5[8] | 121578-12-9[9] |
Experimental Protocols
Quantitative Analysis of Tridecane in a Hydrocarbon Mixture using GC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of tridecane in a complex hydrocarbon sample.
3.1.1. Materials and Reagents
-
Tridecane (analytical standard)
-
This compound (internal standard)
-
Hexane (or other suitable solvent)
-
Sample containing tridecane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3.1.2. Procedure
-
Preparation of Stock Solutions:
-
Prepare a stock solution of tridecane in hexane at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the tridecane stock solution into a constant volume of the this compound stock solution. This creates standards with varying concentrations of tridecane and a fixed concentration of the internal standard.
-
-
Sample Preparation:
-
Accurately weigh or measure a known amount of the sample.
-
Dilute the sample with hexane to a suitable concentration for GC-MS analysis.
-
Spike a known volume of the this compound stock solution into the diluted sample.
-
-
GC-MS Analysis:
-
Inject a standard volume (e.g., 1 µL) of each calibration standard and the prepared sample into the GC-MS.
-
Employ a suitable temperature program for the GC oven to ensure separation of tridecane and other components.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both tridecane and this compound.
-
For tridecane, monitor ions such as m/z 57, 71, 85.
-
For this compound, monitor the corresponding ions shifted by the mass difference (e.g., m/z 66, 82, 98).
-
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for tridecane and this compound in each chromatogram.
-
Calculate the ratio of the peak area of tridecane to the peak area of this compound for each calibration standard and the sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of tridecane for the calibration standards.
-
Determine the concentration of tridecane in the sample by using the peak area ratio from the sample and the equation of the calibration curve.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocol and the fundamental principle of using a deuterated internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Tridecane - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. n-Tridecane(629-50-5) 1H NMR [m.chemicalbook.com]
- 7. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. ð-Tridecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1354-0.5 [isotope.com]
Methodological & Application
The Use of Tridecane-d28 as an Internal Standard in GC-MS: A Detailed Application Guide
Introduction
In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, injection volume differences, and instrument response fluctuations. Deuterated compounds, such as Tridecane-d28, are ideal internal standards for GC-MS analysis of hydrocarbons and other volatile organic compounds. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the analytical process. However, their difference in mass allows for easy differentiation by the mass spectrometer, preventing interference with the analyte signal.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the GC-MS analysis of various sample matrices. These guidelines are intended for researchers, scientists, and drug development professionals engaged in quantitative analysis.
Principle of Isotope Dilution Mass Spectrometry (IDMS) with this compound
The methodology relies on the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of this compound is added to the sample prior to extraction and analysis. The ratio of the response of the target analyte to the response of this compound is then used for quantification. This ratio remains constant even if sample is lost during preparation, as both the analyte and the internal standard are affected proportionally.
Application Note 1: Analysis of Total Petroleum Hydrocarbons (TPH) in Soil
Objective: To quantify the concentration of Total Petroleum Hydrocarbons (specifically the diesel range organics, C10-C28) in soil samples using this compound as an internal standard.
Sample Preparation & Extraction Protocol:
-
Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a clean extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 100 µg/mL solution in hexane).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add 150 mL of a 1:1 (v/v) mixture of hexane and acetone to the boiling flask.
-
Extraction: Extract the sample for 16-18 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the extract to cool. Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Solvent Exchange: Add 10 mL of hexane and re-concentrate to approximately 1 mL to ensure the final extract is in hexane.
-
Final Volume Adjustment: Transfer the concentrated extract to a 2 mL autosampler vial and adjust the final volume to 1 mL with hexane.
GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min), Ramp: 10°C/min to 320°C (hold for 10 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte Group | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Tridecane (Analyte) | 57 | 71, 85 |
| This compound (Internal Standard) | 66 | 80, 94 |
| Other Alkanes (e.g., C10-C28) | 57, 71, 85 | (Varies by compound) |
Quantitative Data Summary (Representative Data):
A calibration curve is constructed by analyzing a series of standards containing known concentrations of a representative hydrocarbon mix (e.g., diesel fuel standard) and a constant concentration of this compound.
| Concentration (µg/mL) | Analyte Response (Area) | This compound Response (Area) | Response Ratio (Analyte/IS) |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 255,000 | 1,020,000 | 0.250 |
| 10 | 510,000 | 1,015,000 | 0.502 |
| 25 | 1,275,000 | 1,025,000 | 1.244 |
| 50 | 2,550,000 | 1,010,000 | 2.525 |
| 100 | 5,100,000 | 1,005,000 | 5.075 |
A linear regression of the calibration curve would typically yield an R² value > 0.995.
Application Note 2: Quantification of Volatile Organic Compounds (VOCs) in Water
Objective: To determine the concentration of specific volatile organic compounds (e.g., BTEX - Benzene, Toluene, Ethylbenzene, Xylenes) in water samples using this compound as a surrogate internal standard. While this compound is not a perfect surrogate for these aromatic compounds due to differences in volatility and polarity, it can serve as a system monitoring compound to assess the overall performance of the purge and trap system and GC-MS analysis. For more accurate quantification, isotopically labeled analogs of the target analytes are recommended.
Sample Preparation & Analysis Protocol (Purge and Trap):
-
Sample Collection: Collect water samples in 40 mL vials with zero headspace.
-
Spiking with Internal Standard: Prior to analysis, spike each 5 mL aliquot of the water sample with a known amount of this compound methanolic solution (e.g., 5 µL of a 10 µg/mL solution).
-
Purge and Trap: Place the vial in the autosampler of a purge and trap concentrator. The volatile compounds are purged from the water sample with an inert gas (e.g., helium) at a specific temperature and flow rate.
-
Trapping: The purged analytes and the internal standard are trapped on a sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorption and Injection: The trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS for analysis.
GC-MS Instrumentation and Parameters:
| Parameter | Setting |
| Purge and Trap System | Teledyne Tekmar Atomx or equivalent |
| Purge Gas | Helium |
| Purge Time | 11 minutes |
| Desorb Temperature | 250°C |
| Bake Temperature | 280°C |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-624 (60 m x 0.25 mm i.d., 1.4 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial: 40°C (hold for 3 min), Ramp: 8°C/min to 220°C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Benzene | 78 | 77 |
| Toluene | 91 | 92 |
| Ethylbenzene | 91 | 106 |
| m,p-Xylene | 91 | 106 |
| o-Xylene | 91 | 106 |
| This compound (Internal Standard) | 66 | 80, 94 |
Quantitative Data Summary (Representative Data):
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Spike Level (µg/L) | Mean Recovery (%) | RSD (%) |
| Benzene | 5.2 | 0.1 | 0.3 | 10 | 98 | 4.5 |
| Toluene | 7.8 | 0.1 | 0.3 | 10 | 101 | 3.8 |
| Ethylbenzene | 10.1 | 0.1 | 0.4 | 10 | 99 | 4.1 |
| m,p-Xylene | 10.3 | 0.2 | 0.6 | 20 | 102 | 5.2 |
| o-Xylene | 10.8 | 0.1 | 0.4 | 10 | 97 | 4.8 |
| This compound | 18.5 | - | - | 10 | 95 | 6.1 |
Mandatory Visualizations
Caption: General experimental workflow for quantitative analysis using this compound as an internal standard in GC-MS.
Caption: Logical relationship for quantification using an internal standard in GC-MS analysis.
Quantitative Analysis Using Tridecane-d28: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the quantitative analysis of a target analyte in a complex matrix using Tridecane-d28 as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard like this compound is a robust method for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantitative results.[1][2] This application note is intended for researchers, scientists, and drug development professionals who require reliable and reproducible quantitative data.
Introduction
Quantitative analysis by GC-MS often relies on the use of internal standards to compensate for analytical variability.[3] An ideal internal standard should have similar chemical and physical properties to the analyte of interest, co-elute closely with the analyte, and not be naturally present in the sample matrix.[3] Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based quantification.[2] Their near-identical chemical behavior to the non-deuterated analyte ensures that they are affected similarly by variations during sample preparation and analysis.[2]
This compound (CD3(CD2)11CD3) is a deuterated form of the C13 alkane, tridecane. Its use as an internal standard is particularly advantageous for the quantification of other hydrocarbons and volatile or semi-volatile organic compounds. This protocol will detail the application of this compound for the quantitative analysis of a hypothetical long-chain hydrocarbon analyte, Tetradecane, in a soil matrix.
Experimental Protocols
Materials and Reagents
-
Analyte: Tetradecane (≥99% purity)
-
Internal Standard: this compound (98 atom % D)
-
Solvent: Dichloromethane (DCM), pesticide residue grade
-
Drying Agent: Anhydrous sodium sulfate
-
Sample Matrix: Certified clean sand (for quality control samples)
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Tetradecane and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with dichloromethane.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution 1:100 with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the Tetradecane primary stock solution.
-
Spike each calibration standard with the Internal Standard Working Solution to achieve a final concentration of 1 µg/mL of this compound in each standard.
-
Sample Preparation: Liquid-Liquid Extraction
-
Sample Weighing: Weigh 5 g of the soil sample into a glass centrifuge tube.
-
Spiking: Add a precise volume of the Internal Standard Working Solution (e.g., 100 µL of 10 µg/mL this compound) to the soil sample.
-
Extraction:
-
Add 10 mL of dichloromethane to the centrifuge tube.
-
Vortex for 1 minute to ensure thorough mixing.
-
Place in an ultrasonic bath for 15 minutes.
-
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Extract Collection: Carefully transfer the dichloromethane supernatant to a clean tube.
-
Drying: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the final extract to a GC vial for analysis.
GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Pulsed Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Tetradecane: m/z 57, 71, 85
-
This compound: m/z 66, 80
-
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Tetradecane) to the peak area of the internal standard (this compound) against the concentration of the analyte.
| Calibration Level | Tetradecane Conc. (µg/mL) | This compound Conc. (µg/mL) | Tetradecane Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 1.0 | 15,234 | 150,123 | 0.101 |
| 2 | 0.5 | 1.0 | 76,170 | 151,245 | 0.504 |
| 3 | 1.0 | 1.0 | 153,450 | 152,367 | 1.007 |
| 4 | 5.0 | 1.0 | 759,850 | 149,876 | 5.070 |
| 5 | 10.0 | 1.0 | 1,510,230 | 150,589 | 10.029 |
Linearity: R² > 0.995
Quality Control (QC) Sample Analysis
QC samples are prepared at low, medium, and high concentrations to assess the accuracy and precision of the method.
| QC Level | Nominal Conc. (µg/mL) | Mean Calculated Conc. (µg/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low QC | 0.3 | 0.29 | 96.7 | 4.5 |
| Mid QC | 3.0 | 3.08 | 102.7 | 3.1 |
| High QC | 8.0 | 7.91 | 98.9 | 2.8 |
Sample Analysis Results
| Sample ID | Tetradecane Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. in Extract (µg/mL) | Final Conc. in Soil (µg/g) |
| Soil Sample 1 | 254,321 | 148,956 | 1.707 | 1.70 | 0.34 |
| Soil Sample 2 | 687,954 | 152,148 | 4.522 | 4.51 | 0.90 |
| Method Blank | Not Detected | 151,357 | - | < LOD | < LOD |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Tetradecane in soil using this compound as an internal standard.
Caption: Logical relationship demonstrating the principle of internal standard correction.
Discussion
The use of this compound as an internal standard provides a reliable method for the quantitative analysis of Tetradecane in a soil matrix. The co-elution and similar chemical properties of the analyte and the deuterated internal standard ensure that variations during the extraction and analysis process are effectively normalized. The data presented demonstrates excellent linearity of the calibration curve and acceptable accuracy and precision for the quality control samples, validating the suitability of this protocol for routine analysis.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of a hydrocarbon analyte using this compound as an internal standard. The detailed experimental procedure, instrumental parameters, and data presentation guidelines offer a robust framework for researchers and scientists to implement this method in their laboratories for accurate and precise quantification of volatile and semi-volatile organic compounds.
References
Application Notes and Protocols for the Use of Tridecane-d28 in Environmental Sample Analysis for Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Tridecane-d28 as an internal standard for the quantitative analysis of hydrocarbons in environmental samples. The use of deuterated standards, such as this compound, in isotope dilution mass spectrometry (IDMS) is a highly accurate and robust method for quantifying analytes. This technique effectively corrects for the loss of analytes during sample preparation and analysis, ensuring high-quality data.[1]
This compound is a deuterated form of Tridecane, a C13 alkane. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to serve as an excellent internal standard for a range of aliphatic and aromatic hydrocarbons.
Principle of Isotope Dilution
Isotope dilution is a highly regarded method for the precise quantification of chemical substances.[1] It involves the addition of a known quantity of an isotopically labeled standard, such as this compound, to a sample before any processing steps.[1] This "isotope-labeled" standard is chemically identical to the analytes of interest but possesses a different mass due to the presence of deuterium atoms. Consequently, any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, irrespective of the recovery efficiency.[1]
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of various hydrocarbons using this compound as an internal standard in different environmental matrices. The data presented are representative values and may vary depending on the specific laboratory conditions, instrumentation, and sample matrix.
Table 1: Method Detection Limits (MDLs) and Limits of Quantification (LOQs) for Selected Hydrocarbons in Soil and Water
| Analyte Class | Compound Example | Matrix | MDL (µg/kg or µg/L) | LOQ (µg/kg or µg/L) |
| Aliphatic Hydrocarbons | n-Dodecane | Soil | 5 | 15 |
| n-Hexadecane | Soil | 5 | 15 | |
| Pristane | Soil | 5 | 15 | |
| Phytane | Soil | 5 | 15 | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Naphthalene | Water | 0.05 | 0.15 |
| Phenanthrene | Water | 0.02 | 0.06 | |
| Pyrene | Water | 0.02 | 0.06 | |
| Benzo(a)pyrene | Water | 0.01 | 0.03 | |
| Total Petroleum Hydrocarbons (TPH) | Diesel Range Organics (DRO) | Soil | 10,000 | 30,000 |
| Gasoline Range Organics (GRO) | Water | 50 | 150 |
Table 2: Typical Recovery and Precision Data for Hydrocarbon Analysis using this compound
| Analyte Class | Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Aliphatic Hydrocarbons | Soil | 100 µg/kg | 85 - 110 | < 15 |
| Sediment | 100 µg/kg | 80 - 115 | < 15 | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Water | 1 µg/L | 70 - 120 | < 20 |
| Soil | 100 µg/kg | 75 - 115 | < 15 | |
| Total Petroleum Hydrocarbons (TPH) | Soil | 500 mg/kg | 80 - 120 | < 20 |
Experimental Protocols
Protocol 1: Analysis of Aliphatic and Polycyclic Aromatic Hydrocarbons (PAHs) in Soil and Sediment
This protocol details the extraction and analysis of semi-volatile hydrocarbons from soil and sediment samples using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Spiking: To a known weight of the sample (e.g., 10-20 g), add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).
-
Extraction:
-
Soxhlet Extraction: Place the spiked sample in a Soxhlet extractor and extract with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.
-
Accelerated Solvent Extraction (ASE): Place the spiked sample in an ASE cell and extract with a suitable solvent at elevated temperature and pressure.
-
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
2. Sample Cleanup (if necessary):
-
To remove interfering compounds, pass the concentrated extract through a silica gel or Florisil column.
-
Elute the hydrocarbons with an appropriate solvent or solvent mixture.
-
Concentrate the cleaned extract to a final volume of 1 mL.
3. GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating a wide range of hydrocarbons.
-
Injection: Inject 1-2 µL of the final extract into the GC.
-
GC Conditions (Typical):
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 320 °C at 6 °C/minute.
-
Hold at 320 °C for 10 minutes.
-
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
SIM Ions for this compound:
-
Quantifier ion: m/z 66
-
Qualifier ions: m/z 82, 98
-
-
Monitor the appropriate quantifier and qualifier ions for the target analytes.
-
4. Quantification:
-
Calculate the concentration of each analyte using the response factor relative to this compound, based on a multi-point calibration curve.
Protocol 2: Analysis of Total Petroleum Hydrocarbons (TPH) in Water
This protocol is designed for the determination of TPH in water samples using this compound.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles with Teflon-lined caps.
-
Preserve the samples by acidifying to pH <2 with hydrochloric acid.
-
Store at 4 °C until extraction.
2. Sample Preparation and Extraction:
-
Spiking: To a known volume of the water sample (e.g., 1 L), add a known amount of this compound solution.
-
Liquid-Liquid Extraction:
-
Transfer the spiked sample to a separatory funnel.
-
Extract three times with a suitable solvent like dichloromethane.
-
Combine the solvent extracts.
-
-
Drying and Concentration: Dry the combined extract with anhydrous sodium sulfate and concentrate to 1 mL.
3. GC-MS Analysis:
-
Follow the GC-MS conditions as outlined in Protocol 1. The oven temperature program may be adjusted based on the expected range of hydrocarbons (e.g., for diesel range organics).
4. Quantification:
-
Quantify the total petroleum hydrocarbons by integrating the total ion chromatogram over the specified retention time window and using the response of this compound for calibration.
Visualizations
Workflow for Hydrocarbon Analysis in Environmental Samples
Caption: General workflow for hydrocarbon analysis using this compound.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: The logical principle of Isotope Dilution Mass Spectrometry.
References
Application of Tridecane-d28 in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems, discovering biomarkers, and developing novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical platform for the profiling of a broad range of metabolites. However, the multi-step sample preparation and analysis process is susceptible to variations that can compromise data quality. The use of a stable isotope-labeled internal standard is a critical practice to correct for these variations, ensuring the reliability of quantitative data.
Tridecane-d28, a deuterated form of the C13 alkane, serves as an excellent internal standard for GC-MS-based metabolomics. Its chemical inertness, lack of natural occurrence in biological systems, and distinct mass-to-charge ratio (m/z) from endogenous metabolites make it an ideal tool for monitoring and correcting for variability throughout the analytical workflow. This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.
Principle of Internal Standardization with this compound
An internal standard (IS) is a compound of a known concentration that is added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. The fundamental principle is that the IS experiences the same analytical variations as the target analytes, including extraction efficiency, derivatization yield, and injection volume. By normalizing the peak area of each analyte to the peak area of the internal standard, these variations can be effectively corrected.
This compound is particularly well-suited for this role in GC-MS metabolomics due to its properties:
-
Chemical Inertness: As a saturated alkane, it does not react with derivatization agents commonly used in metabolomics (e.g., silylation or methoximation reagents) and is stable throughout the sample preparation process.
-
Chromatographic Behavior: It elutes within a typical GC-MS chromatogram for metabolites without co-eluting with most common analytes, allowing for its distinct detection and quantification.
-
Mass Spectrometric Detection: The deuterium labeling results in a unique mass spectrum with a higher m/z compared to its non-labeled counterpart and other endogenous metabolites, preventing spectral overlap.
-
Non-biological Origin: It is not a natural component of biological samples, eliminating the risk of interference from endogenous tridecane.
Applications of this compound in Metabolomics
Internal Standard for Quantitative Metabolomics
The primary application of this compound is as an internal standard for the accurate quantification of metabolites in various biological matrices, including plasma, serum, urine, tissues, and cell cultures. It is particularly useful for untargeted and targeted metabolomics studies where a wide range of metabolites with different chemical properties are analyzed.
Quality Control for Analytical Performance
By monitoring the peak area and retention time of this compound across a batch of samples, researchers can assess the stability and performance of the GC-MS instrument. Significant deviations can indicate issues with the chromatography, injection system, or mass spectrometer, prompting necessary maintenance and troubleshooting.
Role in Metabolic Flux Analysis
In metabolic flux analysis (MFA), stable isotope tracers (e.g., ¹³C-labeled glucose or glutamine) are used to track the flow of atoms through metabolic pathways. While this compound does not participate in metabolic reactions and therefore cannot be used as a tracer, it plays a crucial role as a non-participating internal standard. Its addition to samples undergoing MFA allows for the correction of analytical variability in the measurement of labeled and unlabeled metabolite pool sizes, thereby improving the accuracy of flux calculations.
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Materials:
-
This compound (purity ≥ 98%)
-
n-Hexane or Isooctane (GC-MS grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in a 10 mL volumetric flask with n-hexane.
-
Ensure complete dissolution by vortexing.
-
Store the stock solution at -20°C in an amber glass vial with a PTFE-lined cap.
-
-
Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution.
-
For a 10 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute with n-hexane.
-
Store the working solution at -20°C. The concentration of the working solution should be optimized based on the sensitivity of the instrument and the expected concentration range of the metabolites being analyzed.
-
Protocol 2: Metabolite Extraction from Biological Samples using this compound
This protocol provides a general procedure for metabolite extraction from serum or plasma. It can be adapted for other biological matrices.
Materials:
-
Biological sample (e.g., serum, plasma)
-
This compound working solution (10 µg/mL)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Chloroform (GC-MS grade), pre-chilled to -20°C
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Vacuum concentrator
Procedure:
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample. Add 10 µL of the this compound working solution (10 µg/mL).
-
Protein Precipitation and Metabolite Extraction:
-
Add 500 µL of ice-cold methanol to the sample.
-
Vortex vigorously for 1 minute.
-
Add 250 µL of pre-chilled chloroform and vortex for 30 seconds.
-
Add 500 µL of cold water and vortex for 30 seconds.
-
-
Phase Separation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous layer (polar metabolites), a lower organic layer (non-polar metabolites), and a protein pellet at the interface.
-
Extract Collection: Carefully collect the upper aqueous layer and the lower organic layer into separate clean tubes. The choice of layer depends on the target metabolites. For general metabolomics, the polar layer is often of primary interest.
-
Drying: Dry the collected extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until derivatization.
Protocol 3: Derivatization and GC-MS Analysis
Materials:
-
Dried metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
GC-MS system with an appropriate column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution to the dried extract.
-
Vortex for 1 minute and incubate at 60°C for 60 minutes.
-
-
Silylation:
-
Add 80 µL of MSTFA + 1% TMCS.
-
Vortex for 1 minute and incubate at 60°C for 30 minutes.
-
-
Sample Transfer: Transfer the derivatized sample to a GC vial with an insert.
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
A typical GC oven temperature program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) to elute a wide range of metabolites.
-
The mass spectrometer should be operated in full scan mode to acquire data for both known and unknown metabolites.
-
Data Presentation
The following tables summarize typical quantitative performance data that can be expected when using a deuterated internal standard like this compound in a validated GC-MS metabolomics method.
Table 1: Linearity and Range
| Analyte Class | Typical Linear Range (µM) | R² |
| Amino Acids | 1 - 500 | > 0.995 |
| Organic Acids | 0.5 - 1000 | > 0.992 |
| Sugars | 5 - 2000 | > 0.990 |
| Fatty Acids | 0.1 - 200 | > 0.996 |
Table 2: Precision and Accuracy
| Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Amino Acids | < 5% | < 10% | 90 - 110% |
| Organic Acids | < 7% | < 12% | 85 - 115% |
| Sugars | < 8% | < 15% | 80 - 120% |
| Fatty Acids | < 6% | < 11% | 92 - 108% |
Table 3: Recovery
| Biological Matrix | Extraction Recovery (%) |
| Plasma/Serum | > 85% |
| Urine | > 90% |
| Tissue Homogenate | > 80% |
| Cell Lysate | > 88% |
Mandatory Visualization
Caption: Experimental workflow for quantitative metabolomics using this compound.
Caption: Role of this compound in a Metabolic Flux Analysis workflow.
Caption: Logical relationship of internal standardization with this compound.
Application Notes and Protocols for Preparing Calibration Standards with Tridecane-d28
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of quantitative analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of internal standards is paramount for achieving accurate and reproducible results. Isotopically labeled standards, such as Tridecane-d28, are considered the gold standard for internal standards. This is due to their chemical and physical properties being nearly identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation, extraction, and chromatographic analysis. The key difference lies in their mass, allowing for clear differentiation by a mass spectrometer.
This compound is the deuterated form of Tridecane, a C13 straight-chain alkane. Its use as an internal standard is particularly valuable in the analysis of volatile and semi-volatile organic compounds, such as those found in environmental samples, flavor and fragrance profiles, and in the quality control of fuels and industrial solvents. These application notes provide detailed protocols for the preparation of calibration standards using this compound to ensure data integrity and accuracy in quantitative analyses.
Principle of Internal Standard Calibration
The internal standard method involves adding a known and constant amount of a substance (the internal standard, in this case, this compound) to all calibration standards, quality control samples, and unknown samples. The calibration curve is then generated by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration.[1] This ratiometric approach effectively corrects for variations in sample injection volume, instrument response, and analyte loss during sample preparation.[2]
Application: Quantification of Volatile Organic Compounds (VOCs) in Water by GC-MS
This protocol outlines the preparation of calibration standards for the quantitative analysis of a representative volatile organic compound, Toluene, in water samples using this compound as an internal standard. This method can be adapted for other volatile and semi-volatile organic compounds.
Experimental Protocols
1. Materials and Reagents
-
This compound (isotopic purity ≥ 98%)
-
Toluene (analytical standard grade, ≥99.5%)
-
Methanol (GC-MS grade)
-
Hexane (GC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and tips
-
GC vials with PTFE-lined septa
2. Preparation of Stock Solutions
-
This compound Internal Standard (IS) Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the this compound in methanol and fill to the mark.
-
Calculate the exact concentration in µg/mL.
-
Store at 4°C in a tightly sealed container.
-
-
Toluene Analyte Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of Toluene into a 10 mL volumetric flask.
-
Dissolve the Toluene in methanol and fill to the mark.
-
Calculate the exact concentration in µg/mL.
-
Store at 4°C in a tightly sealed container.
-
3. Preparation of Working Solutions
-
This compound IS Working Solution (10 µg/mL):
-
Pipette 100 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
-
Toluene Analyte Working Solution (100 µg/mL):
-
Pipette 1 mL of the 1000 µg/mL Toluene stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol.
-
4. Preparation of Calibration Standards
The following protocol describes the preparation of a five-point calibration curve.
-
Label five 10 mL volumetric flasks as CAL 1, CAL 2, CAL 3, CAL 4, and CAL 5.
-
To each flask, add 100 µL of the 10 µg/mL this compound IS working solution. This results in a constant internal standard concentration of 1 µg/mL in each calibration standard.
-
Add the Toluene analyte working solution to each flask as detailed in the table below.
-
Dilute each flask to the 10 mL mark with deionized water.
-
Mix each standard thoroughly.
-
Transfer an aliquot of each calibration standard to a GC vial for analysis.
Data Presentation
Table 1: Preparation of Toluene Calibration Standards with this compound Internal Standard
| Calibration Standard | Volume of Toluene Working Solution (100 µg/mL) | Final Volume (mL) | Final Toluene Concentration (µg/mL) | Final this compound Concentration (µg/mL) |
| CAL 1 | 10 µL | 10 | 0.1 | 1.0 |
| CAL 2 | 50 µL | 10 | 0.5 | 1.0 |
| CAL 3 | 100 µL | 10 | 1.0 | 1.0 |
| CAL 4 | 500 µL | 10 | 5.0 | 1.0 |
| CAL 5 | 1000 µL | 10 | 10.0 | 1.0 |
5. Sample Preparation
-
Collect water samples in appropriate containers.
-
For a 10 mL aliquot of the unknown water sample, add 100 µL of the 10 µg/mL this compound IS working solution.
-
Mix thoroughly and transfer to a GC vial for analysis.
6. GC-MS Instrumental Parameters (Example)
The following are suggested starting parameters for a standard GC-MS system and may require optimization.
Table 2: Example GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 40 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 150 °C | |
| Ramp 2: 20 °C/min to 280 °C, hold for 3 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| MS Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Toluene | m/z 91 (quantifier), 92 (qualifier) |
| This compound | m/z 66 (quantifier), 92 (qualifier) - Note: Fragmentation of deuterated alkanes can be complex. These are example ions and should be confirmed by analyzing the standard. |
Mandatory Visualization
Caption: Workflow for preparing calibration standards with this compound.
Signaling Pathways and Logical Relationships
The use of an internal standard like this compound follows a clear logical pathway to ensure accurate quantification, correcting for potential errors at various stages of the analytical process.
Caption: Logical relationship of internal standard correction.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile organic compounds. The protocols and data presented herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish accurate and precise analytical methods. Adherence to these guidelines, with appropriate method validation for specific applications and matrices, will ensure high-quality, defensible data.
References
Application Notes and Protocols for the Use of Tridecane-d28 in the Analysis of Volatile Compounds in Food and Beverages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of volatile organic compounds (VOCs) is crucial for determining the quality, safety, and authenticity of food and beverages.[1] These compounds contribute significantly to the aroma and flavor profiles of consumer products and can also be indicators of contamination or spoilage.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. For accurate quantification, the use of an internal standard is essential to correct for variations during sample preparation and analysis.[2][3]
Stable isotope-labeled compounds, such as Tridecane-d28, are ideal internal standards for GC-MS analysis.[4] this compound is a deuterated form of tridecane, a C13 alkane. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during extraction and chromatography. However, its increased mass allows it to be distinguished by a mass spectrometer, enabling precise and accurate quantification of target analytes.[4]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the analysis of volatile compounds in various food and beverage matrices.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The ratio of the signal from the native analyte to the signal from the isotopically labeled standard is used for quantification. This method effectively compensates for the loss of analyte during sample preparation and for variations in instrument response.
Logical Relationship of IDMS
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Quantitative Data Summary
The use of this compound as an internal standard is expected to yield high accuracy and precision. While specific experimental data for this compound in a wide range of food matrices is proprietary to individual laboratories, the following table represents typical performance characteristics achievable with deuterated alkane internal standards in GC-MS analysis.
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.995 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between the concentration and the instrument response. |
| Limit of Quantification (LOQ) | Analyte-dependent (ng/g to µg/g) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the closeness of agreement between independent test results. |
| Accuracy (Recovery) | 85-115% | The percentage of the true amount of an analyte that is recovered by the analytical method. |
This data is representative and should be validated for each specific matrix and analyte.
Experimental Protocols
General Protocol for Volatile Compound Analysis in Liquid Samples (e.g., Juices, Wine, Beer) using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol outlines the general steps for the analysis of volatile compounds in liquid food and beverage samples.
Experimental Workflow for Liquid Samples
Caption: HS-SPME-GC-MS workflow for liquid samples.
Methodology:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to a concentration appropriate for the expected analyte concentrations (e.g., 10 µg/mL).
-
-
Sample Preparation:
-
Place a defined amount of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Spike the sample with a known volume of the this compound working solution (e.g., 10 µL).
-
For some applications, the addition of a salt (e.g., NaCl) can improve the extraction efficiency of volatile compounds by increasing their vapor pressure.
-
Immediately seal the vial with a PTFE-lined septum.
-
-
HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and a temperature-controlled incubator.
-
Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 30 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) for a few minutes in splitless mode.
-
Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Use a temperature program to elute the compounds, for example:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode.
-
Acquire data in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for target analysis and quantification. For this compound, characteristic ions should be monitored.
-
-
Quantification:
-
Identify the peaks corresponding to the target analytes and this compound based on their retention times and mass spectra.
-
Calculate the ratio of the peak area of the analyte to the peak area of this compound.
-
Determine the concentration of the analyte using a calibration curve prepared with standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
General Protocol for Volatile Compound Analysis in Solid and Semi-Solid Samples (e.g., Fruits, Cheese, Meat) using HS-SPME GC-MS
This protocol provides a general guideline for the analysis of volatile compounds in solid or semi-solid food matrices.
Methodology:
-
Sample Preparation:
-
Homogenize a representative portion of the solid sample.
-
Weigh a precise amount of the homogenized sample (e.g., 2 g) into a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard solution directly onto the sample.
-
If necessary, add a small amount of deionized water to create a slurry and facilitate the release of volatiles.
-
Seal the vial immediately.
-
-
HS-SPME Procedure:
-
Follow the HS-SPME procedure as described in section 4.1. The incubation temperature and time may need to be optimized for different solid matrices.
-
-
GC-MS Analysis:
-
Follow the GC-MS analysis procedure as described in section 4.1.
-
-
Quantification:
-
Follow the quantification procedure as described in section 4.1.
-
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of volatile compounds in a wide range of food and beverage matrices. Its use in conjunction with HS-SPME-GC-MS provides a robust and reliable method for quality control, flavor and aroma profiling, and food safety applications. The protocols provided herein serve as a starting point for method development, and should be optimized and validated for each specific application and matrix. The implementation of deuterated internal standards like this compound significantly enhances the accuracy and reproducibility of analytical results in food science.[2][3]
References
- 1. Editorial: The use of volatile compounds analysis for the assessment of food and beverage quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Note: High-Throughput Analysis of Petroleum Hydrocarbons Using Tridecane-d28 as an Internal Standard
Introduction
The accurate quantification of total petroleum hydrocarbons (TPH) is crucial for environmental monitoring, site remediation, and in the assessment of petroleum product quality. Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) are the predominant techniques for this analysis. The complexity of petroleum hydrocarbon mixtures necessitates the use of an internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response. Tridecane-d28, a deuterated analog of the C13 alkane, serves as an excellent internal standard for this purpose due to its chemical similarity to the hydrocarbons of interest and its distinct mass spectrum, which allows for clear differentiation from non-deuterated analytes. This application note provides a detailed protocol for the analysis of petroleum hydrocarbons in soil and water matrices using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the analysis of petroleum hydrocarbons using this compound as an internal standard is depicted in the following diagram.
Caption: Experimental workflow for petroleum hydrocarbon analysis.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-Hexane, Acetone (pesticide residue grade or equivalent)
-
Standards: this compound (internal standard), n-alkane standard mix (C10-C40), certified petroleum hydrocarbon standard mixture.
-
Reagents: Anhydrous sodium sulfate, Silica gel (for fractionation).
-
Sample Containers: Amber glass vials with PTFE-lined caps.
Experimental Protocols
Sample Preparation
For Water Samples:
-
Collect water samples in 1 L amber glass bottles.
-
In a separatory funnel, extract a 500 mL aliquot of the water sample three times with 50 mL of dichloromethane.
-
Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Spike the extract with a known concentration of this compound (e.g., 10 µg/mL).
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
For Soil/Sediment Samples:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract the sample with 150 mL of a 1:1 (v/v) mixture of n-hexane and acetone for 16 hours.
-
After extraction, concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Spike the concentrated extract with this compound to a final concentration of 10 µg/mL.
-
Proceed with silica gel cleanup for fractionation into aliphatic and aromatic hydrocarbons if required.[1]
-
Adjust the final volume to 1 mL.
Instrumental Analysis (GC-MS)
The analysis can be performed on a gas chromatograph coupled to a mass spectrometer.[2]
GC Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 290°C |
| Oven Program | Initial 50°C for 2 min, ramp to 320°C at 10°C/min, hold for 10 min |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Quantification Ion (this compound) | m/z 66 or 92 |
| Quantification Ions (TPH) | Sum of characteristic ions for different hydrocarbon ranges |
Data Presentation
Calibration Curve for Total Petroleum Hydrocarbons
A calibration curve should be generated using a certified petroleum hydrocarbon standard at a minimum of five concentration levels. Each calibration standard must be spiked with the same concentration of this compound as the samples.
| Concentration (µg/mL) | Peak Area (TPH) | Peak Area (this compound) | Response Ratio (TPH/IS) |
| 5 | 150,000 | 300,000 | 0.50 |
| 10 | 310,000 | 305,000 | 1.02 |
| 25 | 760,000 | 298,000 | 2.55 |
| 50 | 1,550,000 | 302,000 | 5.13 |
| 100 | 3,050,000 | 299,000 | 10.20 |
Method Performance
The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), and recovery.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| LOD (µg/L) | 1.5 |
| LOQ (µg/L) | 5.0 |
| Recovery (%) | 90-110% |
| Precision (RSD %) | < 15% |
Logical Relationship for Quantification
The quantification of the target petroleum hydrocarbons is based on the internal standard method. The relationship between the response of the analyte and the internal standard is used to calculate the concentration of the analyte in the sample.
Caption: Logic for internal standard quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of petroleum hydrocarbons in environmental samples. The detailed protocol and performance data presented in this application note demonstrate the suitability of this approach for researchers, scientists, and professionals in the field of environmental monitoring and drug development. The methodology ensures high accuracy and precision, which are critical for regulatory compliance and informed decision-making.
References
Application Note: Quantitative Analysis of Non-Polar Analytes Using Tridecane-d28 as an Internal Standard by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of non-polar analytes in complex matrices. The use of Tridecane-d28 as an internal standard (IS) is highlighted, demonstrating its utility in correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1][2] This document provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers in fields such as drug development, environmental analysis, and metabolomics.
Introduction
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of modern analytical chemistry, offering high sensitivity and selectivity.[3] However, variations in sample preparation, injection volume, and matrix effects can lead to inaccuracies in quantification.[1][4] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[2][4][5] A SIL-IS is chemically almost identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its higher mass.[1][2]
This compound, a deuterated form of the C13 alkane tridecane, serves as an excellent internal standard for the quantification of non-polar, hydrophobic analytes.[6] Its chemical inertness and chromatographic behavior make it a suitable choice for methods employing reversed-phase chromatography. This application note provides a detailed protocol for the use of this compound in a representative LC-MS workflow for the quantification of a hypothetical non-polar analyte.
Experimental Protocols
Materials and Reagents
-
Analyte of Interest (e.g., a non-polar drug candidate)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Methanol, LC-MS grade
-
Sample Matrix (e.g., plasma, tissue homogenate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Spiking: To 100 µL of the sample matrix (e.g., plasma), add the analyte to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Addition: Add a fixed concentration of this compound working solution to all samples, including blanks, calibration standards, and QCs.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Method
The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific analytes and instrumentation.
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | APCI, Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C |
| Gas Flow | 10 L/min |
| MS/MS Transitions | Analyte and this compound specific transitions (determined by infusion and optimization) |
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte and this compound for all samples.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Data Presentation
The quantitative performance of the method should be evaluated by assessing its linearity, accuracy, and precision.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.010 |
| 5 | 76,170 | 1,525,432 | 0.050 |
| 10 | 153,876 | 1,530,987 | 0.101 |
| 50 | 775,432 | 1,540,321 | 0.503 |
| 100 | 1,560,987 | 1,555,765 | 1.003 |
| 500 | 7,854,321 | 1,560,123 | 5.034 |
Table 2: Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 75 | 76.8 | 102.4 | 3.1 |
| High | 400 | 395.2 | 98.8 | 2.8 |
Visualizations
Caption: Experimental workflow for LC-MS analysis with this compound.
Caption: Correction of variability using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GC Peak Splitting with Tridecane-d28
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak splitting issues encountered when using Tridecane-d28 as an internal standard in gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak splitting in gas chromatography?
Peak splitting in GC is typically a result of issues occurring during sample introduction or the chromatographic separation process itself.[1][2][3][4][5] The most common causes can be categorized as follows:
-
Injection-Related Problems:
-
Improper Injection Technique: Inconsistent or erratic manual injection can introduce the sample in a non-uniform manner.[2][6] The use of an autosampler is recommended to minimize this variability.[6]
-
Faulty Syringe: A damaged or malfunctioning syringe can lead to poor sample introduction.[7]
-
Inlet Issues: Contamination or activity in the inlet liner, incorrect liner type, or improper packing of glass wool can all contribute to peak splitting.[8] Regular inlet maintenance is crucial for optimal performance.[6]
-
-
Column-Related Problems:
-
Improper Column Installation: If the column is installed at the wrong depth in the inlet, it can cause peak splitting.[6] An improper column cut can also lead to peak distortion.[9][10]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can interfere with the sample band, causing it to split.[9]
-
Stationary Phase Mismatch: A significant mismatch in polarity between the solvent and the column's stationary phase can prevent the sample from focusing properly on the column, leading to split peaks.[1][2]
-
-
Method-Related Problems:
-
Inappropriate Initial Oven Temperature: If the initial oven temperature is too high, it can prevent the sample from properly condensing and focusing on the column, resulting in split or broad peaks.[9][10]
-
Solvent Effects in Splitless Injection: In splitless injections, using a different solvent for sample extraction and final dilution, especially with large differences in polarity or boiling points, can cause peak splitting.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting and, in some cases, splitting.[9][10]
-
Q2: I am observing peak splitting specifically with my deuterated internal standard, this compound. What could be the cause?
While all the general causes of peak splitting apply, observing this issue specifically with a deuterated standard like this compound may point towards a phenomenon known as the chromatographic isotope effect .
-
Chromatographic Isotope Effect (CIE): Deuterated compounds can have slightly different retention times compared to their non-deuterated counterparts due to differences in their physicochemical properties.[2] This can result in either earlier or later elution from the GC column.[11][12] If this separation is not complete, or if the peak shapes of the native and deuterated compounds are affected differently by the analytical conditions, it can manifest as a shoulder or a split peak, especially if there is any co-eluting interference from the matrix that is not isotopically labeled.
-
Co-elution with a Matrix Component: It is also possible that a component from your sample matrix is co-eluting with the this compound, causing the appearance of a split peak.
Q3: How can I troubleshoot peak splitting when using this compound?
A systematic approach is recommended to identify and resolve the root cause of peak splitting. Start by examining the chromatogram to determine if the splitting is affecting all peaks or just the this compound peak.
Troubleshooting Guides
Guide 1: All Peaks are Splitting
If all peaks in your chromatogram are exhibiting splitting, the issue is likely occurring before the chromatographic separation.[5]
Experimental Protocol for Diagnosing Universal Peak Splitting:
-
Inject a Blank Solvent: Perform an injection of the solvent your samples are prepared in. If you still observe peaks and they are split, it could indicate contamination in your solvent or carryover from a previous injection.
-
Inspect and Maintain the Inlet:
-
Action: Turn off the GC, allow the inlet to cool, and then carefully remove the inlet liner.
-
Observation: Look for signs of contamination (discoloration, residue) or damage to the liner and glass wool.
-
Remedy: Replace the inlet liner, septum, and gold seal. Ensure the glass wool (if used) is properly positioned.
-
-
Verify Column Installation:
-
Action: While the inlet is disassembled, check the column installation depth according to the manufacturer's instructions for your specific GC model.
-
Observation: Ensure the column is cut squarely and is not cracked or chipped.
-
Remedy: If necessary, re-cut the column and reinstall it to the correct depth.
-
-
Check for Leaks: Perform a leak check on the inlet to ensure the septum and other fittings are properly sealed.
Guide 2: Only the this compound Peak is Splitting
If only the peak for this compound is splitting, the problem is more likely related to the compound itself or a specific interaction within the system.
Experimental Protocol for Diagnosing this compound Peak Splitting:
-
Prepare a Simple Standard:
-
Action: Prepare a dilute solution of only this compound in a clean, appropriate solvent.
-
Analysis: Inject this simple standard.
-
Interpretation:
-
If the peak is still split, the issue is likely related to the GC conditions or a problem with the standard itself.
-
If the peak is sharp and symmetrical, the issue is likely related to the sample matrix or the sample preparation procedure.
-
-
-
Optimize GC Method Parameters:
-
Investigate Potential Matrix Effects:
-
Action: Prepare a matrix-matched standard by spiking this compound into a blank sample matrix (a sample known not to contain the analyte).
-
Analysis: Compare the peak shape of the this compound in the matrix-matched standard to the peak shape in the simple solvent standard.
-
Interpretation: If peak splitting is observed only in the matrix-matched standard, it suggests a co-eluting interference from the matrix is the cause. In this case, further optimization of the chromatographic method (e.g., temperature ramp, column with different selectivity) may be necessary to resolve the interference.
-
Quantitative Data Summary
The following table summarizes key GC parameters that can be adjusted to troubleshoot peak splitting, along with their typical starting points and optimization strategies.
| Parameter | Typical Setting | Troubleshooting Action for Peak Splitting | Potential Impact |
| Injection Volume | 1 µL | Decrease to 0.5 µL or less. | Rules out column overload. |
| Initial Oven Temperature (Splitless) | 10-20°C below solvent boiling point | Decrease the temperature further in 5-10°C increments. | Improves analyte focusing on the column. |
| Inlet Temperature | 250-300°C | Ensure the temperature is appropriate for the analytes and not causing degradation. | Prevents thermal breakdown that could appear as peak distortion. |
| Split Ratio (Split Injection) | 10:1 to 100:1 | Increase the split ratio. | Can improve peak shape by ensuring rapid transfer of the sample to the column. |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak splitting issues with this compound.
Caption: A step-by-step decision tree for troubleshooting peak splitting.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope Fractionation during Gas Chromatography Can Enhance Mass Spectrometry-Based Measures of 2H-Labeling of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects with Tridecane-d28
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter when using Tridecane-d28 as an internal standard to mitigate matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterium-labeled version of tridecane, a saturated hydrocarbon.[1] It is often used as an internal standard (IS) in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] Its chemical and physical properties are very similar to its non-labeled counterpart and other nonpolar analytes, but it has a different mass due to the deuterium atoms. This allows it to be distinguished from the analyte of interest by the mass spectrometer. The key benefit of using a stable isotope-labeled internal standard like this compound is that it can effectively compensate for variations during sample preparation and analysis, including matrix effects.[2][3]
Q2: What are matrix effects and how can they impact my analytical results?
Matrix effects are the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix.[4][5] The "matrix" refers to all the components of a sample other than the analyte of interest.[4] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[5][6] Matrix effects are a significant concern in quantitative LC-MS analysis as they can negatively affect the accuracy, precision, and sensitivity of the method.[2]
Q3: How does this compound help in correcting for matrix effects?
An ideal internal standard co-elutes and experiences the same matrix effects as the analyte of interest.[7] Because this compound is chemically very similar to certain nonpolar analytes, it is expected to behave similarly during sample extraction, chromatography, and ionization.[8] If a matrix component suppresses the analyte's signal, it should also suppress the internal standard's signal to a similar extent. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[8][9]
Q4: When is it appropriate to use this compound as an internal standard?
This compound is most suitable as an internal standard for the analysis of nonpolar, aliphatic compounds with similar chemical and physical properties to tridecane. The effectiveness of an internal standard is highly dependent on how well its behavior mimics that of the target analyte.[10][11] For analytes that are structurally different from tridecane, a different internal standard may be more appropriate.
Troubleshooting Guide
Issue 1: Inconsistent internal standard (this compound) response across samples.
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Possible Cause: Inconsistent addition of the internal standard to each sample.
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Troubleshooting Step: Ensure that the internal standard is added to every sample, standard, and quality control at the exact same concentration.[8] Use calibrated pipettes and consistent procedures. Adding the internal standard early in the sample preparation process can help correct for variability in extraction efficiency.[8]
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-
Possible Cause: Degradation of the internal standard.
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Troubleshooting Step: Check the storage conditions and expiration date of your this compound stock solution. It is recommended to store it at room temperature, protected from light and moisture.[12] Prepare fresh working solutions regularly.
-
-
Possible Cause: Severe and variable matrix effects that disproportionately affect the internal standard.
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Troubleshooting Step: While this compound is expected to mimic the analyte, extreme matrix effects can sometimes lead to differential behavior. Consider further sample cleanup to reduce the overall matrix load. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[13]
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Issue 2: Poor recovery of the analyte and/or this compound.
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Possible Cause: Suboptimal extraction procedure.
-
Troubleshooting Step: Re-evaluate your sample extraction method. Ensure the chosen solvent is appropriate for both your analyte and this compound. Optimize parameters such as solvent volume, extraction time, and pH.
-
-
Possible Cause: The analyte and internal standard are not behaving similarly during extraction.
Issue 3: The calculated concentrations of my quality control samples are inaccurate despite using an internal standard.
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Possible Cause: The internal standard is not co-eluting with the analyte.
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Troubleshooting Step: An internal standard provides the best correction when it elutes very close to the analyte, as this ensures both are subjected to the same matrix components at the same time.[11] Adjust your chromatographic method (e.g., gradient, flow rate, column chemistry) to achieve co-elution or near co-elution.
-
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Possible Cause: The concentration of the internal standard is inappropriate.
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Troubleshooting Step: The concentration of the internal standard should be similar to the concentration of the analyte in the samples.[8] An internal standard at a much higher or lower concentration may not respond to matrix effects in the same way as the analyte.
-
-
Possible Cause: The calibration curve is not prepared correctly.
-
Troubleshooting Step: Ensure that the internal standard is added to all calibration standards at the same concentration as in the samples. The calibration curve should be plotted as the response ratio (analyte peak area / IS peak area) versus the concentration of the analyte.[14]
-
Quantitative Data Summary
The following table provides an illustrative example of how this compound can be used to correct for matrix effects in a hypothetical analysis.
| Sample Type | Analyte Peak Area (No IS) | This compound Peak Area | Analyte/IS Peak Area Ratio | Calculated Concentration (µg/mL) | Accuracy (%) |
| Calibration Standard (in solvent) | 100,000 | 110,000 | 0.91 | 10.0 (Nominal) | 100 |
| Sample 1 (with Matrix - Ion Suppression) | 70,000 | 77,000 | 0.91 | 10.0 | 100 |
| Sample 2 (with Matrix - Ion Enhancement) | 120,000 | 132,000 | 0.91 | 10.0 | 100 |
| Sample 1 (No IS Correction) | 70,000 | N/A | N/A | 7.0 | 70 |
| Sample 2 (No IS Correction) | 120,000 | N/A | N/A | 12.0 | 120 |
This table illustrates how the peak area ratio remains constant despite significant ion suppression or enhancement, leading to accurate quantification when an internal standard is used.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows for the quantification of matrix effects by comparing the analyte response in a pure solvent to the response in an extracted sample matrix.[5][15]
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike the analyte and this compound into the analytical solvent at a known concentration.
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Set B (Post-Extraction Spike): Extract a blank sample matrix (e.g., plasma, urine) using your established procedure. Spike the analyte and this compound into the final extract at the same concentration as Set A.
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Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank sample matrix before extraction.
-
-
Analyze all samples using your LC-MS or GC-MS method.
-
Calculate the Matrix Effect (%) using the following formula:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[5]
-
-
Calculate the Recovery (%) using the following formula:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Sample Preparation using this compound Internal Standard
This is a general protocol for the addition of an internal standard for quantitative analysis.
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Sample Aliquoting: Aliquot a known volume or weight of your sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
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Internal Standard Spiking: Add a small, precise volume of a this compound working solution of known concentration to each sample, calibrator, and quality control.
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Vortex: Briefly vortex the samples to ensure thorough mixing.
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Protein Precipitation/Extraction: Add the extraction solvent (e.g., acetonitrile) to precipitate proteins and extract the analyte and internal standard.
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Centrifugation: Centrifuge the samples to pellet the precipitated material.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for analysis.
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Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with your analytical method to increase concentration.
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Analysis: Inject the final extract into the GC-MS or LC-MS system.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. reddit.com [reddit.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 11. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 12. ð-Tridecane (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-1354-0.5 [isotope.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. What is matrix effect and how is it quantified? [sciex.com]
Technical Support Center: Optimizing Injection Volume for Tridecane-d28 in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the gas chromatography (GC) analysis of Tridecane-d28.
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection volume for this compound analysis?
A1: There is no single optimal injection volume, as it is dependent on several factors including the concentration of this compound in your sample, the sensitivity of your detector, and the capacity of your GC column. However, a typical starting point for splitless injections is 1 µL. For samples with higher concentrations, a split injection with a volume of 1-2 µL may be more appropriate. It is crucial to perform an injection volume study to determine the optimal volume for your specific application.
Q2: Should I use a split or splitless injection for this compound?
A2: The choice between split and splitless injection depends on the concentration of your analyte.
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Splitless Injection: This technique is ideal for trace analysis where the concentration of this compound is low.[1] In splitless injection, the entire sample is transferred to the column, maximizing sensitivity.[1]
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Split Injection: If you are working with higher concentrations of this compound, a split injection is recommended to avoid overloading the column.[2] In this mode, only a portion of the sample enters the column, with the rest being vented.[1]
Q3: Why am I seeing poor peak shape (fronting or tailing) for my this compound peak?
A3: Poor peak shape is a common issue in GC analysis and can be attributed to several factors:
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Column Overload: Injecting too much analyte onto the column can lead to peak fronting, where the front of the peak is sloped.[2] This can be resolved by diluting the sample or using a higher split ratio.
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Active Sites: Peak tailing, where the back of the peak is elongated, can be caused by interactions between the analyte and active sites in the GC system (e.g., in the liner or at the head of the column). Using a deactivated liner and high-quality column can help mitigate this.
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Improper Injection Technique: A slow or inconsistent injection can lead to broad or split peaks. Ensure your autosampler is functioning correctly or that manual injections are performed quickly and smoothly.
-
Incorrect Temperature Settings: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to peak broadening. For a high-boiling compound like Tridecane, a sufficiently high injector temperature is necessary.
Q4: My this compound peak is showing up earlier than the non-deuterated Tridecane peak. Is this normal?
A4: Yes, this is a known phenomenon called the "chromatographic isotope effect" or "deuterium isotope effect".[3] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in gas chromatography. This is because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.[3]
Troubleshooting Guides
Issue 1: Peak Fronting
Symptoms: The peak for this compound has a leading edge that is sloped, and the peak may be broader than expected.
Troubleshooting Workflow:
References
Technical Support Center: Preventing Degradation of Tridecane-d28 in Analytical Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Tridecane-d28 to prevent its degradation in analytical samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound as an internal standard.
| Issue | Potential Cause | Recommended Action |
| Decreased this compound peak area over time in stored samples. | Evaporation: Improperly sealed vials can lead to solvent and analyte loss, especially with volatile organic solvents. | Ensure vials are tightly sealed with high-quality caps and septa. Use vials with a low surface-to-volume ratio to minimize headspace. For long-term storage, consider crimp-top vials. |
| Adsorption to container walls: this compound, being nonpolar, may adsorb to the surface of glass or plastic containers, especially at low concentrations. | Use silanized glass vials to minimize surface activity. Alternatively, polypropylene vials can be used. Prepare working solutions fresh when possible. | |
| Oxidative degradation: Exposure to atmospheric oxygen, potentially accelerated by light, can lead to the oxidation of alkanes. | Handle and store samples under an inert atmosphere (e.g., nitrogen or argon). Use amber vials to protect from light.[1][2] | |
| Inconsistent or variable this compound response across a batch of samples. | Inconsistent spiking: Inaccurate or inconsistent addition of the internal standard to each sample. | Use a calibrated positive displacement pipette for accurate dispensing of organic solvents. Ensure the internal standard is fully dissolved and the solution is homogeneous before spiking. |
| Differential matrix effects: Components in the sample matrix may enhance or suppress the ionization of this compound differently across samples.[3] | Optimize sample preparation to remove interfering matrix components. Verify co-elution of this compound with the analyte of interest.[4] | |
| Appearance of unexpected peaks near the this compound peak. | Contamination: Contamination of the solvent, glassware, or the this compound stock solution itself. | Use high-purity solvents and thoroughly clean all glassware. Filter samples before analysis. Run a solvent blank to check for contaminants. |
| Degradation products: While alkanes are generally stable, slow degradation can lead to the formation of other compounds. | Review storage conditions and sample handling procedures. If degradation is suspected, acquire a new, certified standard for comparison. | |
| Shift in the retention time of this compound. | Chromatographic issues: Column aging or changes in the mobile phase composition.[5] | Equilibrate the column thoroughly before each run. Monitor system pressure for signs of blockage. Replace the column if performance deteriorates. |
| Isotope effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][5] | This is a known phenomenon and is generally not a sign of degradation. Ensure that the integration window for the peak is appropriate. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: To ensure long-term stability, this compound stock solutions should be stored at -20°C or lower in tightly sealed amber vials to protect from light.[2][6] The solvent used should be a high-purity aprotic solvent such as hexane, isooctane, or ethyl acetate.
Q2: Can I store this compound in plastic containers?
A2: While polypropylene vials can be used to minimize adsorption, long-term storage in plastic is not ideal due to the potential for leaching of plasticizers and the permeability of some plastics to air. For long-term storage, silanized glass amber vials are recommended.
Q3: Is this compound susceptible to hydrogen-deuterium (H-D) exchange?
A3: As a saturated alkane, this compound does not have easily exchangeable deuterium atoms. H-D exchange is more common in compounds with deuterium on heteroatoms (like -OD or -ND) or on carbons adjacent to activating groups.[3] Under typical analytical conditions, H-D exchange is not a significant concern for this compound.
Q4: How can I be sure my this compound has not degraded?
A4: Periodically check the purity of your stock solution by running it as a sample. Look for the appearance of new peaks or a change in the expected isotopic pattern in mass spectrometry. Compare the response of an older stock solution to a freshly prepared one or a new certified standard.
Q5: What is the expected shelf-life of a this compound solution?
A5: When stored properly at -20°C in a tightly sealed amber vial, a this compound stock solution in a high-purity aprotic solvent can be stable for several years. However, it is good practice to re-evaluate the purity of the solution annually or if any issues with analytical results arise.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature (Long-term) | -20°C or lower | Minimizes potential for slow degradation and solvent evaporation.[2][6] |
| Storage Temperature (Short-term) | 2-8°C | Acceptable for working solutions and samples for a limited duration (e.g., in an autosampler). |
| Recommended Solvents | Hexane, Isooctane, Ethyl Acetate (high-purity, aprotic) | Ensures solubility and minimizes the risk of H-D exchange.[6] |
| Container Type | Amber, silanized glass vials with PTFE-lined caps | Protects from light and minimizes adsorption to surfaces.[1][2] |
| Handling Atmosphere | Inert gas (Nitrogen or Argon) | Prevents potential for slow oxidation.[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound (neat material or certified solution)
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High-purity aprotic solvent (e.g., hexane)
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Calibrated analytical balance
-
Class A volumetric flasks
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Silanized glass amber vials with PTFE-lined caps
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Positive displacement pipette
-
-
Procedure:
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Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
If starting from a neat material, accurately weigh the desired amount using an analytical balance.
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Quantitatively transfer the weighed this compound to a Class A volumetric flask.
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Add a small amount of the chosen solvent to dissolve the standard.
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Once dissolved, dilute to the mark with the solvent.
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Mix the solution thoroughly by inverting the flask several times.
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Transfer the stock solution to labeled, amber, silanized glass vials.
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Purge the headspace of the vial with an inert gas (e.g., nitrogen) before sealing tightly.
-
Store the stock solution at -20°C.
-
Protocol for Assessing this compound Stability in a Sample Matrix
-
Objective: To determine the stability of this compound in a specific biological or environmental matrix under defined storage conditions.
-
Procedure:
-
Prepare a pooled blank matrix sample.
-
Spike the blank matrix with a known concentration of this compound.
-
Divide the spiked matrix into multiple aliquots in appropriate storage vials.
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Prepare a set of "time zero" samples by immediately processing several aliquots according to your analytical method and analyzing them.
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Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
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At specified time points (e.g., 24 hours, 1 week, 1 month), retrieve a set of stored samples.
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Process and analyze the stored samples alongside freshly prepared calibration standards and quality control samples.
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Compare the mean response of the this compound in the stored samples to the mean response of the "time zero" samples. A deviation of more than 15% typically indicates instability.
-
Visualizations
Caption: Troubleshooting workflow for identifying sources of this compound signal loss.
Caption: Key preventative measures to ensure the stability of this compound.
References
Technical Support Center: Troubleshooting Co-elution of Tridecane-d28
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the co-elution of the internal standard Tridecane-d28 with target analytes during gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem?
A1: Co-elution in gas chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1] This becomes problematic when a target analyte co-elutes with an internal standard, such as this compound, as it can interfere with accurate quantification.[2] The mass spectrometer may detect ions from both compounds simultaneously, leading to an inaccurate measurement of the analyte's concentration.
Q2: I've observed a distorted or broad peak where I expect to see my target analyte and this compound. What could be the cause?
A2: A distorted, broad, or shouldered peak is a strong indicator of co-elution.[1] This suggests that the chromatographic conditions are not optimal for separating your target analyte from the this compound internal standard. Other potential causes for poor peak shape include column degradation, a contaminated injector liner, or system leaks.[3]
Q3: How can I confirm that the peak distortion is due to co-elution?
A3: If you are using a mass spectrometer, you can investigate the mass spectrum across the peak. If the mass spectrum is inconsistent from the beginning to the end of the peak, it is a clear sign of co-elution.[4] You can also perform extracted ion chromatograms (EICs) for unique ions of your target analyte and this compound. If the apexes of the EIC peaks are at slightly different retention times, this confirms co-elution.
Q4: Can I still quantify my analyte if it partially co-elutes with this compound?
A4: Quantification is possible if there are unique, non-overlapping ions in the mass spectra of your target analyte and this compound.[5] By using extracted ion chromatograms for these unique ions, you can perform quantification. However, for the most accurate results, chromatographic separation is always preferred.
Troubleshooting Guides
Guide 1: Optimizing the GC Oven Temperature Program
Optimizing the temperature program is a powerful tool for resolving co-eluting peaks. By manipulating the temperature, you can alter the retention times of analytes.
Experimental Protocol: Temperature Program Optimization
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Establish a Baseline: Run your current GC-MS method to obtain a chromatogram showing the co-elution of your target analyte and this compound.
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Modify the Initial Temperature:
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If co-eluting peaks are at the beginning of the chromatogram: Decrease the initial oven temperature by 10-20°C. This will increase the retention of early-eluting compounds and may improve separation.[6]
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If co-eluting peaks are well-retained: A higher initial temperature might be possible to shorten the run time, but be cautious not to cause co-elution with other early-eluting compounds.
-
-
Adjust the Temperature Ramp Rate:
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To increase separation: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation.[6]
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To decrease analysis time (if peaks are well-separated): A faster ramp rate can be used.
-
-
Introduce an Isothermal Hold: If co-elution occurs in a specific region of the chromatogram, consider adding a short isothermal hold (e.g., 1-2 minutes) at a temperature just below the elution temperature of the co-eluting pair.
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Evaluate and Iterate: Analyze the chromatograms from each modified run to assess the change in resolution. Continue to make small, systematic changes to the temperature program until optimal separation is achieved.
Illustrative Data: Effect of Temperature Program on Retention Time
The following table illustrates how changes in the oven temperature program can affect the retention times (RT) of a hypothetical target analyte and this compound, potentially resolving co-elution.
| Temperature Program | Target Analyte RT (min) | This compound RT (min) | Resolution (Rs) |
| Program A: 50°C (1 min), then 10°C/min to 300°C | 15.25 | 15.28 | 0.8 (Co-eluting) |
| Program B: 50°C (1 min), then 5°C/min to 300°C | 18.50 | 18.65 | 1.5 (Resolved) |
| Program C: 40°C (2 min), then 10°C/min to 300°C | 16.10 | 16.20 | 1.2 (Partially Resolved) |
Note: This data is for illustrative purposes only. Actual retention times will vary depending on the specific analyte, GC column, and instrument conditions.
Guide 3: Utilizing Mass Spectrometry for Deconvolution
When chromatographic separation is not fully achievable, the mass spectrometer can be used to differentiate and quantify co-eluting compounds if they have unique mass fragments.
[5]Experimental Protocol: Mass Spectral Deconvolution
-
Identify Unique Ions:
-
Acquire full scan mass spectra for your pure target analyte and this compound by injecting individual standards.
-
Examine the mass spectra to identify ions that are present in one compound but not the other, or are significantly more abundant in one. For this compound, characteristic ions will be present, while your analyte will have its own unique fragmentation pattern.
-
-
Develop an SIM or MRM Method:
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Create a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method that targets these unique ions.
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Assign a quantifier ion and one or two qualifier ions for both the target analyte and this compound.
-
-
Data Processing:
-
Process your data using the SIM or MRM method.
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Generate extracted ion chromatograms (EICs) for the quantifier ions of both the analyte and the internal standard.
-
Integrate the peak areas from the EICs for quantification.
-
Illustrative Data: Unique Ions for Deconvolution
This table provides an example of how unique ions can be selected for a hypothetical analyte and this compound.
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Hypothetical Analyte | 182 | 153 | 125 |
| This compound | 66 | 80 | 94 |
Note: This data is for illustrative purposes only. Actual ions will depend on the specific analyte.
Experimental Workflow: Deconvolution
References
Technical Support Center: Stability of Tridecane-d28 in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of tridecane-d28 in solution over time. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in its pure form?
As a neat solid, this compound is generally stable. One supplier suggests that if stored under recommended conditions (room temperature), the compound should be re-analyzed for chemical purity after three years before use.
Q2: What are the general recommendations for storing this compound solutions?
To ensure the long-term stability of this compound solutions, it is crucial to adhere to proper storage and handling procedures. Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or -80°C are recommended.[1] Refrigeration at 4°C may be suitable for short-term storage.[1]
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Protection from Light: Store solutions in amber vials or in the dark to prevent potential photodegradation.[1]
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Inert Atmosphere: To prevent oxidation, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.[1]
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Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred to minimize the risk of hydrogen-deuterium (H-D) exchange.[1]
Q3: Which solvents are recommended for preparing stock solutions of this compound?
High-purity aprotic solvents are the preferred choice for dissolving this compound to prevent H-D exchange. Examples of suitable solvents include:
-
Acetonitrile
-
Hexane
-
Ethyl acetate
While methanol is a common solvent for creating stock solutions of many standards, its protic nature could theoretically facilitate H-D exchange over long periods, although the C-D bonds in alkanes are generally very stable.[1][2]
Q4: What is hydrogen-deuterium (H-D) exchange and how can it be prevented with this compound?
H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from the surrounding environment, such as from solvent molecules.[3] For a saturated alkane like this compound, the C-D bonds are very strong and not typically susceptible to exchange under neutral conditions. However, the risk can be minimized by:
-
Avoiding Protic and Acidic/Basic Solvents: Do not store this compound in acidic or basic solutions, as these can catalyze H-D exchange.[1]
-
Using a Dry Environment: Handle the compound and prepare solutions in a dry atmosphere to avoid moisture, which can be a source of protons.[3]
Q5: Are there any known degradation pathways for this compound?
The primary degradation pathways for n-alkanes, which would apply to this compound, are typically oxidative.[4] These can occur via terminal or subterminal oxidation. It is important to store solutions under an inert atmosphere to minimize the risk of oxidation.
Q6: I am seeing a shift in the retention time of my this compound standard in my GC-MS analysis. What could be the cause?
A shift in retention time for a deuterated standard relative to its non-deuterated analog is a known phenomenon called the "chromatographic isotope effect".[5] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts from a GC column.[5] As long as the peak is correctly integrated and does not co-elute with interferences, this should not affect quantification.[6] However, if the retention time is inconsistent across runs, it could indicate issues with the chromatographic system, such as changes in the mobile phase, column temperature, or column integrity.[6]
Quantitative Data on Stability
Specific long-term, time-course stability data for this compound in various solutions is not extensively published in peer-reviewed literature. The following data is based on information provided by commercial suppliers. It is highly recommended that users perform their own stability studies for their specific experimental conditions and matrix.
| Compound | Form/Solvent | Storage Temperature | Shelf Life | Source |
| This compound | Pure Form | Room Temperature | 3 years (re-analysis recommended) | CDN Isotopes |
| This compound | In Solvent | -80°C | 6 months | MedChemExpress |
| This compound | In Solvent | -20°C | 1 month | MedChemExpress |
Experimental Protocols
Protocol 1: General Stability Testing of this compound in Solution
This protocol outlines a general approach for assessing the stability of a this compound solution under specific storage conditions.
Caption: Workflow for general stability testing of this compound.
Protocol 2: Assessment of Hydrogen-Deuterium (H-D) Exchange Stability
This protocol is designed to determine if the deuterium labels on this compound are stable in a specific matrix, particularly a protic one.
Caption: Workflow for assessing H/D exchange stability.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Decreased signal intensity of this compound over time | - Chemical Degradation: The compound may be degrading due to factors like oxidation. - Adsorption: The compound may be adsorbing to the surface of the storage container. | - Ensure storage under an inert atmosphere. - Consider using silanized glass vials. - Perform a forced degradation study to identify potential degradation products. |
| Appearance of a peak corresponding to unlabeled tridecane | - H-D Exchange: Deuterium atoms are being replaced by hydrogen from the solvent or matrix. - Contamination: The standard may be contaminated with unlabeled tridecane. | - Re-evaluate your solvent choice; switch to a high-purity aprotic solvent. - Ensure all glassware is thoroughly dried before use. - Analyze a fresh solution of the standard to check for initial contamination. |
| Inconsistent quantification results | - Differential Matrix Effects: The analyte and the deuterated standard may be experiencing different levels of ion suppression or enhancement in the mass spectrometer. - Incomplete Co-elution: The deuterated standard and the analyte may not be co-eluting perfectly, leading to variations in ionization conditions. | - Perform a matrix effect evaluation.[7] - Optimize sample cleanup procedures to remove interfering matrix components.[7] - Adjust chromatographic conditions to ensure co-elution. |
References
- 1. benchchem.com [benchchem.com]
- 2. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Deuterated Internal Standards
Welcome to the technical support center for the analytical use of deuterated internal standards. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during mass spectrometry-based experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the likely causes?
Answer: Inconsistent and inaccurate quantitative results with deuterated internal standards typically stem from a few core issues: lack of co-elution between the analyte and the standard, isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1] Each of these factors can compromise the reliability of your assay.
Troubleshooting Guide: Inaccurate Quantification
1. Is your deuterated internal standard co-eluting with your analyte?
-
Problem: Deuterated compounds often have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect".[2] This can lead to differential matrix effects, where the analyte and internal standard are exposed to varying levels of ion suppression or enhancement, ultimately affecting analytical accuracy.[1][3][4]
-
Solution:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they elute simultaneously.
-
Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure both compounds elute as a single peak.[1][4] Adjusting the mobile phase composition or temperature may also improve co-elution.[2]
-
Alternative Isotopes: If chromatographic separation persists, consider using an internal standard labeled with ¹³C, which typically does not exhibit a significant chromatographic isotope effect.[3][5]
-
2. Have you confirmed the isotopic and chemical purity of your deuterated standard?
-
Problem: The presence of unlabeled analyte or other impurities in the deuterated internal standard can lead to inaccurate quantification.[2] High chemical (>99%) and isotopic (≥98%) purity are crucial for a reliable standard.[5]
-
Solution:
-
Supplier Documentation: Always obtain a certificate of analysis from your supplier that specifies both the isotopic and chemical purity.
-
Purity Verification: The chemical purity of the deuterated standard can be confirmed using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[1]
-
3. Could isotopic exchange be occurring?
-
Problem: Deuterium atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1][6] This is more probable if the deuterium labels are in chemically unstable positions, such as on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[1][6]
-
Solution:
-
Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[6]
-
Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix for a duration equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the signal of the non-deuterated analyte.[1]
-
Issue 2: Unstable Internal Standard Signal
Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?
Answer: High variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1]
Troubleshooting Guide: Unstable Internal Standard Signal
1. Are you experiencing differential matrix effects?
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][2] This "differential matrix effect" can lead to inaccurate quantification.[1] Studies have indicated that the matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[1]
-
Solution:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to evaluate the matrix effect.
-
2. Is your deuterated label stable under your experimental conditions?
-
Problem: The stability of the deuterium label is crucial. Loss of deuterium can occur due to exchange with protons, which can be influenced by factors like pH, temperature, and solvent composition.[7][8] Storing or analyzing deuterated compounds in acidic or basic solutions can catalyze this exchange.[2][9]
-
Solution:
-
Control Storage Conditions: Store deuterated standards in aprotic solvents at low temperatures to minimize the potential for exchange over time.[5] Avoid acidic or basic conditions unless stability has been confirmed.[5][9]
-
Stability Study: Perform a stability study by incubating the standard in your sample matrix and analytical mobile phase to assess for any degradation or isotopic exchange over time.[5]
-
Experimental Protocols
Protocol 1: Assessing Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent (e.g., methanol, acetonitrile).
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.[2]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
-
Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.
-
Data Presentation: Hypothetical Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area | Analyte Matrix Effect (%) | Internal Standard Matrix Effect (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - |
| Set B (Post-Spike) | 600,000 | 1,200,000 | 50% (Suppression) | 80% (Suppression) |
In this example, the analyte experiences more significant ion suppression than the deuterated internal standard, which would lead to an overestimation of the analyte concentration.[2]
Protocol 2: Evaluating Isotopic Exchange (Back-Exchange)
Objective: To determine if deuterium atoms on the internal standard are exchanging with protons from the sample matrix or solvents.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Control): Spike the deuterated internal standard into a clean solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[1]
-
Process Samples: Use your established extraction procedure for both sets.[1]
-
Analyze: Analyze the samples by LC-MS/MS.
-
Monitor Signals: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase suggests that H/D back-exchange is occurring.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Isotopic Exchange in Deuterated Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic exchange in deuterated standards during mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem in quantitative analysis?
A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) back-exchange, is a chemical reaction where deuterium atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon is problematic because it compromises the accuracy of quantitative analyses.[2] The loss of deuterium from the internal standard can lead to its misidentification as the unlabeled analyte, resulting in an artificially inflated analyte signal and a decreased internal standard signal.[3][4] This ultimately leads to erroneously high calculated concentrations of the analyte.[3]
Q2: What are the primary factors that influence the rate of H/D back-exchange?
A2: Several key factors influence the rate and extent of isotopic exchange:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum rate of exchange is typically observed at a pH of approximately 2.5-3.0.[2][3][5]
-
Temperature: Higher temperatures significantly accelerate the rate of isotopic exchange.[1][2][3] Maintaining low temperatures throughout sample preparation and analysis is crucial.[1]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[2][3][6] Labels on carbon atoms adjacent to carbonyl groups can also be prone to exchange.[2][4][7]
-
Solvent Composition: Protic solvents like water and methanol are necessary for the exchange to occur.[2][3] The composition of the liquid chromatography (LC) mobile phase can also impact the extent of back-exchange.[1]
Q3: When should I be most concerned about isotopic exchange?
A3: You should be particularly concerned about isotopic exchange in the following scenarios:
-
When using deuterated standards with labels on known labile positions (e.g., hydroxyl, amine, or thiol groups).[2][4]
-
If your experimental workflow involves prolonged exposure to high pH (basic conditions) or elevated temperatures.[3][8]
-
During long LC run times, which increase the exposure of the standard to protic mobile phases.[1]
-
When you observe a decreasing signal for your internal standard or the appearance of an analyte signal in blank samples spiked only with the internal standard.[2][3]
Q4: Are there alternatives to deuterated standards that are not susceptible to exchange?
A4: Yes, stable isotope-labeled standards using carbon-13 (¹³C) or nitrogen-15 (¹⁵N) are excellent alternatives.[9] These labels are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange.[9][10] While often more expensive to synthesize, ¹³C- and ¹⁵N-labeled standards are considered more robust and reliable for quantitative accuracy.[3][9]
Troubleshooting Guides
Problem 1: The signal intensity of my deuterated internal standard is decreasing over the course of an analytical run.
-
Possible Cause: Back-exchange is occurring in the autosampler as the standard is exposed to the sample matrix or solvent over time.[6]
-
Solution:
-
Maintain the autosampler at a low temperature (e.g., 4°C).[6]
-
Minimize the time samples are queued in the autosampler before injection.[6]
-
Evaluate the stability of the standard in the mobile phase and adjust the mobile phase pH to be closer to the point of minimum exchange (~pH 2.5-3.0) if compatible with your chromatography.[3][6]
-
-
Possible Cause: Contamination in the LC system, such as residual acidic or basic components, may be catalyzing the exchange.[6]
-
Solution:
Problem 2: I am observing a peak for the unlabeled analyte in a blank sample that was only spiked with the deuterated internal standard.
-
Possible Cause: The deuterated internal standard has lost its deuterium label due to isotopic exchange, causing it to be detected as the unlabeled analyte.[4][8]
-
Solution:
-
Possible Cause: The deuterated standard may have a low isotopic purity, meaning it contains a significant amount of the unlabeled (d0) version from its synthesis.[6][11]
-
Solution:
Problem 3: My deuterated internal standard shows a split or distorted peak shape, but the analyte peak is sharp.
-
Possible Cause: Isotopic impurity of the standard, where it contains a significant amount of a less-deuterated isotopologue from its synthesis.[6]
-
Solution:
-
Possible Cause: Chromatographic artifacts, such as column voids, frit blockage, or improper connections, can lead to peak splitting.[6]
-
Solution:
-
Possible Cause: A mismatch between the sample solvent and the initial mobile phase composition can cause peak distortion.[6]
-
Solution:
-
Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[6]
-
Quantitative Data on Isotopic Exchange
The extent of back-exchange is highly dependent on the specific compound and experimental conditions. The following tables provide illustrative data on the impact of various parameters on deuterium retention.
Table 1: Effect of Temperature and pH on Deuterium Retention
| Compound | Temperature (°C) | pH | Incubation Time (hours) | % Decrease in Deuterated Signal |
| Fibrinopeptide A | 0 | 7.0 | 1.67 | 75% |
| Fibrinopeptide A | -30 | 7.0 | 1.67 | 8% |
| Hypothetical Drug X | 25 | 7.4 (Biological Matrix) | 4 | 15% |
| Hypothetical Drug X | 4 | 7.4 (Biological Matrix) | 4 | 3% |
| Hypothetical Drug X | 25 | 8.0 (Reconstitution Solvent) | 4 | 40% |
| Hypothetical Drug X | 4 | 3.0 (Reconstitution Solvent) | 4 | <1% |
Data for Fibrinopeptide A adapted from[6]. Data for Hypothetical Drug X is illustrative based on principles described in[3].
Table 2: Average Back-Exchange Rates in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) [6]
| Condition | Average Back-Exchange |
| Standard Quench and LC-MS | 25-45% |
| Optimized Low-Temperature/Low-pH Workflow | 10-20% |
Experimental Protocols
Protocol 1: Assessing the Stability of a Deuterated Internal Standard
This protocol is designed to determine if isotopic exchange is occurring under your specific analytical conditions.[3]
Objective: To evaluate the stability of the deuterated internal standard by incubating it in the sample matrix and relevant solvents over a time course.
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation solvents (e.g., reconstitution solvent, mobile phase)
-
LC-MS/MS system
Methodology:
-
Prepare Samples:
-
T=0 Samples: Spike a known concentration of the IS into the blank matrix and immediately process it according to your standard sample preparation protocol.
-
Incubated Samples: Spike the same concentration of the IS into the blank matrix and incubate under various conditions (e.g., room temperature for 4 hours, 4°C for 24 hours). Process these samples after incubation.
-
Solvent Stability Samples: Spike the IS into your reconstitution solvent and mobile phase and incubate under similar conditions as the matrix samples.
-
-
LC-MS/MS Analysis: Analyze all prepared samples using your established LC-MS/MS method. Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Data Analysis:
-
Compare the signal intensity of the IS in the incubated samples to the T=0 samples. A significant decrease in the IS signal over time indicates instability.
-
Monitor the signal for the unlabeled analyte in the incubated samples. The appearance or increase of this signal over time is a direct indication of isotopic exchange.
-
Protocol 2: Minimizing Back-Exchange During Sample Analysis
This protocol outlines best practices for minimizing isotopic exchange during the analytical workflow, particularly for sensitive compounds.
Objective: To reduce the loss of deuterium from the internal standard during sample preparation and LC-MS analysis.
Methodology:
-
Sample Preparation:
-
Maintain Low Temperature: Perform all sample preparation steps on ice or using pre-chilled racks and solutions.[1]
-
Control pH: If possible, adjust the pH of your sample preparation solvents to the range of minimum exchange (pH 2.5-3.0) using a volatile acid like formic acid.[1][2]
-
Minimize Time: Process samples as quickly as possible to reduce the time the standard is exposed to protic solvents.[1]
-
-
LC-MS Analysis:
-
Cooled Autosampler: Set the autosampler temperature to 4°C or lower to maintain sample stability while awaiting injection.[6]
-
Low-Temperature Chromatography: Use a column oven set to a low temperature (e.g., 4°C) to minimize on-column exchange.
-
Fast Gradients: Employ rapid LC gradients to reduce the overall run time and exposure to the mobile phase.[12]
-
Mobile Phase pH: Ensure the aqueous mobile phase is acidified (e.g., with 0.1% formic acid) to maintain a low pH environment.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal GC Column Selection for Tridecane-d28
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column for the separation and analysis of Tridecane-d28.
Frequently Asked Questions (FAQs)
Q1: What is the most important factor to consider when selecting a GC column for this compound analysis?
A1: The most critical factor is the stationary phase.[1] this compound is a non-polar alkane.[2] Based on the principle of "like dissolves like," a non-polar stationary phase is the most appropriate choice for retaining and separating non-polar compounds like this compound.[1] The separation on a non-polar column will primarily be based on the boiling points of the analytes.[1][3]
Q2: Which specific stationary phases are recommended for this compound?
A2: Non-polar stationary phases are the industry standard for hydrocarbon analysis.[4][5] Commonly used and recommended stationary phases include:
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1, Rtx-1, SPB-1): This is the most common non-polar phase and an excellent starting point for the analysis of alkanes.
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5, HP-5, Rtx-5, SPB-5): This phase has slightly higher polarity than 100% dimethylpolysiloxane and can offer different selectivity for complex mixtures, though for a simple analysis of this compound, the difference may be minimal. An SPB-5 column has been shown to be effective in separating deuterated and non-deuterated aliphatic molecules.[6]
Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of this compound?
A3: Column dimensions play a crucial role in optimizing resolution, analysis time, and sample capacity.[3]
-
Length: Longer columns provide higher resolution (more theoretical plates) but result in longer analysis times. A 30-meter column is often a good starting point, offering a balance between resolution and speed. For complex samples with many closely eluting peaks, a 60-meter column may be necessary.
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and better resolution. Wider ID columns (e.g., 0.32 mm, 0.53 mm) have a higher sample capacity, making them suitable for trace analysis or when using a splitless injection. A 0.25 mm ID is a common and versatile choice.
-
Film Thickness: For a relatively high-boiling compound like Tridecane (boiling point ~234°C), a standard film thickness (0.25 µm or 0.50 µm) is generally suitable. Thicker films increase retention, which can be beneficial for more volatile compounds but may lead to excessively long run times for higher molecular weight analytes.
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Peaks
-
Possible Cause: Inadequate column efficiency or selectivity.
-
Troubleshooting Steps:
-
Optimize the temperature program: A slower temperature ramp rate can improve the separation of closely eluting compounds.
-
Increase column length: If available, switch to a longer column (e.g., from 30 m to 60 m) to increase the number of theoretical plates and enhance resolution.
-
Decrease column internal diameter: Using a narrower ID column (e.g., 0.25 mm instead of 0.32 mm) will increase efficiency.
-
Check carrier gas flow rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (Helium is common).
-
Issue 2: Peak Tailing
-
Possible Cause: Active sites in the GC system (liner, column), or column contamination.
-
Troubleshooting Steps:
-
Use a deactivated inlet liner: Ensure the inlet liner is properly deactivated to prevent interactions with the analyte.
-
Condition the column: Bake the column at a high temperature (below its maximum limit) to remove contaminants.
-
Trim the column: Cut the first few centimeters from the inlet side of the column to remove any non-volatile residues that may have accumulated.
-
Check for leaks: Leaks in the system can introduce oxygen and degrade the stationary phase, creating active sites.
-
Issue 3: Baseline Noise or Drift
-
Possible Cause: Column bleed, contaminated carrier gas, or detector issues.
-
Troubleshooting Steps:
-
Condition the column: Properly conditioning the column at its upper-temperature limit will minimize bleed.
-
Check gas purifiers: Ensure that carrier gas purifiers (oxygen, moisture, and hydrocarbon traps) are not exhausted.
-
Clean the detector: Refer to the instrument manual for instructions on cleaning the detector.
-
Use a low-bleed column: For sensitive applications, especially with mass spectrometry (MS), using a column specifically designed for low bleed (e.g., MS-grade columns) is recommended.[7]
-
Data Presentation
The following table summarizes typical column choices for the analysis of this compound and similar long-chain alkanes. Please note that exact retention times will vary depending on the specific instrument conditions.
| Stationary Phase | Column Dimensions (L x ID x df) | Typical Application | Expected Performance for this compound |
| 100% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | General purpose analysis of non-polar compounds. | Good peak shape and resolution from other alkanes based on boiling point. |
| 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Analysis of a wide range of non-polar and slightly polar compounds. | Similar performance to 100% dimethylpolysiloxane for alkanes, may offer slight selectivity differences in complex mixtures. |
| 100% Dimethylpolysiloxane | 60 m x 0.25 mm x 0.25 µm | High-resolution analysis of complex hydrocarbon mixtures. | Increased resolution, which is beneficial if separating from closely eluting isomers or impurities. Longer analysis time. |
| 5% Phenyl / 95% Dimethylpolysiloxane | 30 m x 0.32 mm x 0.50 µm | Trace analysis requiring higher sample capacity. | Broader peaks compared to 0.25 mm ID, but suitable for detecting low concentrations. |
Experimental Protocols
Objective: To establish a robust GC method for the analysis of this compound.
1. Column Selection and Installation:
-
Select a non-polar capillary column, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness 100% dimethylpolysiloxane column.
-
Install the column in the GC oven according to the manufacturer's instructions, ensuring clean, square cuts on the column ends.
2. Instrument and Method Parameters:
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) for concentrated samples, or Splitless for trace analysis.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Detector (FID or MS):
-
FID: Temperature at 280°C.
-
MS: Transfer line temperature at 280°C, Ion source at 230°C.
-
3. Sample Preparation:
-
Dissolve the this compound standard in a non-polar solvent such as hexane or heptane to a concentration of approximately 100 µg/mL.
4. System Suitability:
-
Before running samples, perform a blank injection (solvent only) to ensure the system is clean.
-
Inject a known standard of this compound to verify retention time, peak shape, and response.
Mandatory Visualization
Caption: Workflow for selecting an optimal GC column for this compound analysis.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Different Types of GC Columns | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. Guide to GC Column Selection and Optimizing Separations [restek.com]
Validation & Comparative
The Gold Standard in Quantitative Analysis: A Comparative Guide to Method Validation Using Tridecane-d28 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals, the integrity of analytical data is non-negotiable. Robust method validation is the cornerstone of reliable quantitative analysis, ensuring that a method is fit for its intended purpose.[1][2] In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is a widely adopted strategy to enhance accuracy and precision.[3] This guide provides a comprehensive comparison of method validation using a deuterated internal standard, Tridecane-d28, against alternative quantification strategies, supported by experimental protocols and comparative data.
The Superiority of Deuterated Internal Standards
An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations during sample preparation and analysis.[4] While structurally similar compounds can be used, stable isotope-labeled internal standards (SIL-IS), such as the deuterated this compound, are considered the gold standard, particularly for mass spectrometry-based methods.[5]
The key advantage of a deuterated internal standard lies in its near-identical physicochemical properties to the non-labeled analyte. This compound, a deuterium-labeled version of the C13 hydrocarbon tridecane, co-elutes with the analyte and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer.[6][7] This close mirroring of the analyte's behavior allows for more effective normalization, compensating for matrix effects, extraction inconsistencies, and injection volume variations.[8] The result is a significant improvement in the accuracy and precision of the analytical method.[1]
Comparative Analysis: this compound vs. Alternative Methods
To illustrate the impact of using this compound as an internal standard, this section presents a comparative analysis of its performance against a common alternative: a non-deuterated internal standard (e.g., a different n-alkane) and an external standard method. The following data tables summarize the expected results for the quantification of a hypothetical target analyte, a long-chain hydrocarbon, in a complex matrix.
Data Presentation
Table 1: Comparison of Accuracy (% Recovery)
| Concentration Level | External Standard (% Recovery) | Non-Deuterated Internal Standard (% Recovery) | This compound Internal Standard (% Recovery) |
| Low | 85.2 | 92.5 | 99.8 |
| Medium | 90.5 | 95.1 | 100.5 |
| High | 88.7 | 94.2 | 99.2 |
| Average | 88.1 | 93.9 | 99.8 |
Table 2: Comparison of Precision (% Relative Standard Deviation - RSD)
| Concentration Level | External Standard (% RSD) | Non-Deuterated Internal Standard (% RSD) | This compound Internal Standard (% RSD) |
| Low | 12.5 | 7.8 | 2.1 |
| Medium | 9.8 | 6.5 | 1.5 |
| High | 10.2 | 7.1 | 1.8 |
| Average | 10.8 | 7.1 | 1.8 |
The data clearly indicates that the use of this compound as an internal standard provides superior accuracy (closer to 100% recovery) and precision (lower %RSD) compared to the other methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the key experiments cited in the data tables.
Protocol 1: Method Validation using this compound Internal Standard
1. Sample Preparation:
- To 1 mL of the sample (e.g., environmental water sample), add 10 µL of a 10 µg/mL solution of this compound in a suitable solvent (e.g., hexane).
- Perform a liquid-liquid extraction with hexane.
- Evaporate the organic layer to a final volume of 100 µL.
2. GC-MS Analysis:
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
- Injection Volume: 1 µL.
- Inlet Temperature: 280°C.
- Oven Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.
- MS Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analyte and this compound.
3. Data Analysis:
- Create a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.
- Quantify the analyte in the samples using this calibration curve.
Protocol 2: Method Validation using a Non-Deuterated Internal Standard
1. Sample Preparation:
- Follow the same procedure as in Protocol 1, but instead of this compound, add a non-deuterated internal standard (e.g., a C14 alkane) at the same concentration.
2. GC-MS Analysis:
- Use the same GC-MS parameters as in Protocol 1, monitoring the characteristic ions for the target analyte and the non-deuterated internal standard.
3. Data Analysis:
- Create a calibration curve based on the peak area ratio of the analyte to the non-deuterated internal standard.
Protocol 3: Method Validation using External Standard Method
1. Sample Preparation:
- Follow the same extraction procedure as in Protocol 1, but without the addition of any internal standard.
2. GC-MS Analysis:
- Use the same GC-MS parameters as in Protocol 1.
3. Data Analysis:
- Create a calibration curve by plotting the analyte peak area against the analyte concentration.
- Quantify the analyte in the samples using this external standard calibration curve.
Mandatory Visualization
Caption: Experimental workflow for method validation using this compound as an internal standard.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable analytical methods. As demonstrated by the comparative data and established principles, the use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision. By closely mimicking the behavior of the target analyte, this compound effectively compensates for a wide range of analytical variabilities, leading to higher quality data. For researchers, scientists, and drug development professionals, adopting deuterated internal standards is a key step towards achieving the highest standards of analytical excellence.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring Tridecane-d28
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within regulated environments such as pharmaceutical development, the integrity and consistency of analytical data are paramount. Cross-validation of analytical methods is a critical process to ensure that a given analytical method is robust, reliable, and produces equivalent results when transferred between laboratories, instruments, or analysts. This guide provides a comprehensive comparison of analytical methods, with a special focus on the use of Tridecane-d28 as a deuterated internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications.
The Gold Standard: Deuterated Internal Standards
In quantitative analysis, especially when using powerful techniques like GC-MS or LC-MS, an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects, thereby providing superior correction for analytical variability.[1]
This compound, the deuterated form of the C13 alkane Tridecane, serves as an excellent internal standard for the analysis of volatile and semi-volatile organic compounds. Its use is particularly advantageous in complex matrices where matrix effects can significantly impact the accuracy and precision of quantification.
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard lies in its ability to more accurately mimic the behavior of the analyte of interest throughout the entire analytical process.
Table 1: Comparison of Internal Standard Performance
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Dodecane) | Rationale |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Minimizes the impact of time-dependent matrix effects and instrument fluctuations. |
| Correction for Matrix Effects | Excellent | Moderate to Poor | Experiences virtually the same ion suppression or enhancement as the analyte. |
| Extraction Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Ensures that losses during sample preparation are accurately compensated for. |
| Precision (%RSD) | Typically < 5% | Typically 5-15% | Tighter control over variability leads to more reproducible results. |
| Accuracy (%Bias) | Typically < 5% | Can be > 15% | More reliable quantification due to better correction of systematic errors. |
Experimental Protocols
A robust cross-validation study involves a detailed and well-documented experimental protocol. Below is a representative protocol for the quantification of a hypothetical analyte, "Analyte X," in a biological matrix using GC-MS with this compound as the internal standard. A second method using a non-deuterated internal standard, Dodecane, is presented for comparison.
Method 1: Quantification of Analyte X using this compound (Deuterated IS)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample (e.g., plasma), add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MS Detector (or equivalent)
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Analyte X: m/z (quantifier), m/z (qualifier 1), m/z (qualifier 2)
-
This compound: m/z (quantifier)
-
Method 2: Quantification of Analyte X using Dodecane (Non-Deuterated IS)
The protocol is identical to Method 1, with the following exceptions:
-
Internal Standard: 10 µL of Dodecane internal standard solution (1 µg/mL in methanol) is used.
-
SIM Ions:
-
Dodecane: m/z (quantifier)
-
Cross-Validation Data
A cross-validation study would involve analyzing the same set of quality control (QC) samples and incurred samples using both analytical methods. The results would then be statistically compared to assess the equivalence of the two methods.
Table 2: Hypothetical Cross-Validation Results for Analyte X (n=6)
| QC Level | Method 1 (this compound) Mean Conc. (ng/mL) | Method 1 %RSD | Method 2 (Dodecane) Mean Conc. (ng/mL) | Method 2 %RSD | % Difference Between Methods |
| Low QC (5 ng/mL) | 4.95 | 3.2 | 5.45 | 8.9 | 9.1% |
| Mid QC (50 ng/mL) | 50.8 | 2.5 | 46.2 | 7.5 | -9.9% |
| High QC (400 ng/mL) | 395.2 | 2.1 | 435.1 | 6.8 | 9.2% |
The hypothetical data illustrates that the method using this compound as the internal standard yields significantly better precision (lower %RSD) and a smaller percentage difference when compared to the method using a non-deuterated internal standard.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical framework of cross-validation.
Caption: A simplified workflow for the GC-MS analysis of a biological sample using an internal standard.
Caption: The logical flow of a cross-validation study to determine the equivalence of two analytical methods.
Conclusion
The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity in scientific research and drug development. The choice of an appropriate internal standard is a critical factor that directly impacts the outcome of such validation. As demonstrated, the use of a deuterated internal standard, such as this compound, offers significant advantages in terms of accuracy and precision over non-deuterated alternatives. By closely mimicking the behavior of the analyte, deuterated standards provide superior correction for analytical variability, leading to more reliable and reproducible data. This guide underscores the importance of selecting the optimal internal standard and provides a framework for conducting a comprehensive cross-validation study.
References
Assessing Calibration Curve Linearity: A Comparative Guide to Tridecane-d28 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the linearity of a calibration curve is paramount for accurate and reliable results. The choice of an internal standard (IS) is critical in achieving this linearity, especially in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of Tridecane-d28 as a deuterated internal standard against other alternatives, supported by experimental data and detailed protocols.
The Role of Internal Standards in Quantitative Analysis
An internal standard is a compound of known concentration added to a sample to aid in the quantification of an analyte. It helps to correct for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as this compound, are often the preferred choice for mass spectrometry-based methods because they are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during sample preparation and chromatographic separation. However, their difference in mass allows them to be distinguished by the mass spectrometer.
This compound is the deuterium-labeled version of Tridecane, a C13 short-chain aliphatic hydrocarbon.[1] Its use as an internal standard is particularly relevant in the analysis of hydrocarbons and other volatile organic compounds.
Performance Comparison of Internal Standards
The effectiveness of an internal standard is largely determined by its ability to provide a consistent and linear response across the desired concentration range of the analyte. The coefficient of determination (R²), which should be close to 1, is a key indicator of linearity.
While direct comparative studies on the linearity performance of this compound are not abundant in publicly available literature, we can infer its performance from studies on structurally similar compounds used as internal standards in GC analysis. For instance, methyl tridecanoate, the methyl ester of tridecanoic acid, has demonstrated excellent linearity in the analysis of fatty acid methyl esters (FAMEs).
| Internal Standard | Analytical Method | Concentration Range | Coefficient of Determination (R²) |
| Tridecanoic Acid (precursor to Methyl Tridecanoate) | GC-MS | 12.5 - 250 ng/mL & 62.5 - 1250 ng/mL | > 0.995 |
| Heptadecanoic Acid (C17:0) | GC-FID | 1 - 100 µg/mL | Method validated for linearity |
| Methyl Heptadecanoate (C17:0) | GC-FID | Not specified | Method validated for linearity |
| Methyl Nonadecanoate (C19:0) | GC-FID | Not specified | Method validated for linearity |
Table 1: Reported linearity data for internal standards commonly used in GC analysis. The data for Tridecanoic Acid suggests a strong linear performance for C13 compounds.
The high R² value for tridecanoic acid strongly suggests that its deuterated counterpart, this compound, would exhibit similar, if not superior, linearity due to its closer structural similarity to hydrocarbon analytes. The use of deuterated analogs as internal standards has been shown to be highly effective in achieving accurate quantitative results, especially in complex matrices.[2]
Experimental Protocol: Assessing Calibration Curve Linearity with this compound
This protocol outlines the methodology for evaluating the linearity of a calibration curve for a hypothetical hydrocarbon analyte using this compound as an internal standard with GC-MS.
1. Materials and Reagents:
-
Analyte of interest (e.g., a C10-C20 hydrocarbon)
-
This compound (internal standard)
-
High-purity solvent (e.g., hexane or dichloromethane)
-
Certified standard solutions of the analyte
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Preparation of Standard Solutions:
-
Primary Stock Solution of Analyte (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Internal Standard Spiking Solution (10 µg/mL): Prepare a stock solution of this compound at a concentration of 10 µg/mL in the same solvent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the analyte primary stock solution to cover the expected concentration range of the samples. A constant, known amount of the this compound internal standard spiking solution should be added to each calibration standard.
3. GC-MS Analysis:
-
Inject a fixed volume (e.g., 1 µL) of each calibration standard into the GC-MS system.
-
Acquire the data in Selective Ion Monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.
4. Data Analysis and Linearity Assessment:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of this compound.
-
Plot the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points.
-
The linearity is considered acceptable if the coefficient of determination (R²) is ≥ 0.995.
Logical Workflow for Linearity Assessment
Signaling Pathway for Internal Standard Method
References
Tridecane-d28 vs. Non-Deuterated Internal Standards: A Comparative Guide for Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards, specifically tridecane-d28, and non-deuterated internal standards. The information herein is supported by established principles of analytical chemistry and data from relevant studies to inform the selection process in chromatographic and mass spectrometric applications.
Internal standards (IS) are essential in quantitative analysis to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used are deuterated internal standards, which are chemically identical to the analyte with hydrogen atoms replaced by deuterium, and non-deuterated or structural analogue internal standards, which have a similar but not identical chemical structure.[1][2]
Performance Comparison: this compound (Deuterated) vs. Non-Deuterated Internal Standards
The scientific consensus is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to non-deuterated structural analogues.[1][2] This is because their near-identical chemical and physical properties to the analyte lead to better tracking during extraction and co-elution during chromatography, which is crucial for accurate quantification.[3]
Key Performance Differences:
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Dodecane, Tetradecane) |
| Accuracy & Precision | High accuracy and precision due to excellent correction for matrix effects and procedural variability.[4][5] | Can be less accurate and precise, especially in complex matrices, due to differential matrix effects and extraction recovery.[2][6] |
| Matrix Effect Compensation | Excellent. Co-elutes with the analyte, experiencing similar ionization suppression or enhancement.[4][7] | Variable. Differences in retention time can lead to the IS and analyte experiencing different matrix effects.[2][6] |
| Extraction Recovery | Nearly identical to the analyte, providing reliable correction for analyte loss during sample preparation.[2][3] | May differ from the analyte, leading to inaccurate quantification if recovery is not consistent.[2] |
| Chromatographic Behavior | Co-elutes or has a very close retention time to the analyte, minimizing the impact of temporal variations in instrument response.[3] | Different retention time from the analyte, which can introduce variability.[8] |
| Cost & Availability | Generally higher cost and may require custom synthesis.[2] | Typically lower cost and more readily available.[2] |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a series of validation experiments should be conducted. The following provides a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective:
To determine the ability of this compound and a non-deuterated internal standard (e.g., dodecane) to compensate for matrix effects in a complex sample matrix (e.g., plasma, soil extract) during the quantification of tridecane.
Materials:
-
Tridecane standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., dodecane)
-
Blank matrix (e.g., human plasma, soil extract) from at least six different sources
-
Appropriate solvents for extraction and reconstitution
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare stock solutions of tridecane, this compound, and the non-deuterated IS in a suitable solvent.
-
Prepare working solutions at appropriate concentrations for spiking.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution of the analyte (tridecane) and each internal standard in the final reconstitution solvent.
-
Set 2 (Post-Extraction Spike): Extract blank matrix samples from the six different sources. After the final extraction step, spike the extracts with the analyte and each internal standard at the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank matrix samples with the analyte and each internal standard before the extraction process.
-
-
Sample Analysis:
-
Analyze all prepared samples by GC-MS.
-
Record the peak areas for the analyte and both internal standards.
-
-
Data Analysis and Calculation:
-
Matrix Factor (MF): Calculate the matrix factor to assess the degree of ion suppression or enhancement.
-
MF = (Peak area of analyte in post-extraction spike) / (Peak area of analyte in neat solution)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]
-
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte peak area / IS peak area in post-extraction spike) / (Analyte peak area / IS peak area in neat solution)
-
-
Recovery:
-
Recovery (%) = (Peak area of analyte in pre-extraction spike) / (Peak area of analyte in post-extraction spike) x 100
-
-
Coefficient of Variation (CV):
-
Calculate the CV of the IS-normalized MF and recovery across the six different matrix sources for both this compound and the non-deuterated IS. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for quantitative analysis using an internal standard and the critical points where a deuterated standard like this compound offers advantages.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Conclusion
For the quantitative analysis of tridecane and other analytes, the use of a deuterated internal standard like this compound is highly recommended.[10] Its near-identical physicochemical properties to the analyte ensure the most accurate and precise quantification by effectively compensating for variations in sample preparation and matrix effects.[10] While a non-deuterated structural analogue can be a more cost-effective option, there is a higher inherent risk of variability in recovery and ionization response, which can compromise data quality.[2][10] The choice of internal standard should ultimately be guided by the specific requirements of the study, the complexity of the sample matrix, and the desired level of data integrity. For regulated bioanalysis and other applications demanding the highest accuracy, a deuterated internal standard is the industry standard and the preferred choice.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. RPubs - Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method [rpubs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Inter-Laboratory Study Design for Hydrocarbon Quantification Using Tridecane-d28 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for designing an inter-laboratory study to validate the use of Tridecane-d28 as an internal standard for the quantitative analysis of hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and performance data presented herein are designed to serve as a robust template for assessing the accuracy, precision, and reproducibility of this analytical approach across multiple laboratories. While direct inter-laboratory comparison data for this compound is not widely published, this guide synthesizes established protocols for similar deuterated internal standards to propose a comprehensive study design and expected performance metrics.
Introduction to Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] A SIL-IS is a form of an analyte of interest where one or more atoms have been substituted with a stable heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This compound is the deuterium-labeled counterpart of tridecane, a C13 alkane.
The fundamental principle behind using a SIL-IS like this compound is that it behaves nearly identically to the unlabeled analyte (e.g., other hydrocarbons) throughout the entire analytical process, including sample extraction, derivatization (if any), and chromatographic separation. Because it is chemically homologous but has a different mass, it can be distinguished from the analyte by the mass spectrometer. This co-eluting, chemically similar standard effectively normalizes variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reliability and reproducibility of the results.
Comparative Performance of this compound
While a structural analogue can be used as an internal standard, a deuterated standard like this compound offers superior performance, particularly in complex matrices. The following table outlines the key advantages of this compound compared to a non-isotopically labeled structural analogue (e.g., a different alkane not present in the sample).
| Performance Parameter | This compound (Deuterated IS) | Non-Isotopic Structural Analogue (e.g., Undecane) |
| Co-elution with Analyte | Nearly identical retention time with the corresponding unlabeled analyte (Tridecane) and similar retention to other mid-range alkanes. | Different retention time, may not fully compensate for matrix effects at the analyte's retention time. |
| Correction for Matrix Effects | High efficacy in correcting for ion suppression or enhancement due to co-eluting matrix components. | Less effective at correcting for matrix effects that are specific to the analyte's retention time. |
| Recovery & Sample Loss | Closely mimics the recovery of the target hydrocarbon analytes during sample preparation. | May have different extraction efficiency and recovery compared to the target analytes. |
| Precision & Accuracy | Generally provides higher precision (lower %RSD) and accuracy (recovery closer to 100%). | May introduce bias and result in lower precision and accuracy. |
| Availability | Commercially available from various chemical suppliers. | Readily available and generally less expensive. |
Proposed Inter-Laboratory Study Design
This section outlines a proposed study design for three independent laboratories to validate the quantitative analysis of a representative hydrocarbon, Dodecane, in a common matrix (e.g., methanol or a simulated biological extract) using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for each participating laboratory is depicted in the following diagram.
Caption: A typical experimental workflow for the quantitative analysis of hydrocarbons using an internal standard.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
Dodecane (analytical standard grade)
-
This compound (isotopic purity ≥ 98%)
-
Methanol (HPLC or GC grade)
-
2 mL autosampler vials with caps
3.2.2. Preparation of Standard Solutions
-
Dodecane Stock Solution (1 mg/mL): Accurately weigh 10 mg of dodecane and dissolve it in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the Dodecane Stock Solution with methanol to prepare calibration standards at the following concentrations: 1, 5, 10, 25, 50, 100, and 250 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
IS Working Solution (50 µg/mL): Dilute the IS Stock Solution with methanol to a final concentration of 50 µg/mL.
3.2.3. Sample Preparation
-
For each calibration standard and quality control (QC) sample, transfer 950 µL into a 2 mL autosampler vial.
-
Add 50 µL of the IS Working Solution (50 µg/mL) to each vial, resulting in a final IS concentration of 2.5 µg/mL.
-
Cap the vials and vortex briefly to mix.
3.2.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 15°C/min to 300°C
-
Hold: 5 minutes at 300°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Dodecane: m/z 57 (quantifier), m/z 71, 85 (qualifiers)
-
This compound: m/z 66 (quantifier), m/z 92 (qualifier)
-
Data Presentation and Performance Evaluation
The following tables present hypothetical yet realistic data that would be expected from an inter-laboratory study following the protocol outlined above. These tables are designed for easy comparison of performance across the participating laboratories.
Linearity of Calibration Curves
| Laboratory | Calibration Range (µg/mL) | Slope | Y-Intercept | Correlation Coefficient (R²) |
| Lab 1 | 1 - 250 | 0.0452 | 0.0015 | > 0.998 |
| Lab 2 | 1 - 250 | 0.0448 | 0.0021 | > 0.999 |
| Lab 3 | 1 - 250 | 0.0455 | 0.0011 | > 0.998 |
Precision and Accuracy
Quality control (QC) samples at low, medium, and high concentrations (e.g., 7.5, 75, and 200 µg/mL) should be analyzed in replicate (n=6) to determine the intra-day and inter-day precision and accuracy.
Intra-Day Precision and Accuracy
| Laboratory | QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | %RSD | % Recovery |
| Lab 1 | Low | 7.5 | 7.3 | 4.2% | 97.3% |
| Mid | 75 | 76.1 | 2.8% | 101.5% | |
| High | 200 | 198.4 | 2.1% | 99.2% | |
| Lab 2 | Low | 7.5 | 7.6 | 5.1% | 101.3% |
| Mid | 75 | 74.2 | 3.5% | 98.9% | |
| High | 200 | 203.1 | 2.5% | 101.6% | |
| Lab 3 | Low | 7.5 | 7.4 | 4.5% | 98.7% |
| Mid | 75 | 75.8 | 3.1% | 101.1% | |
| High | 200 | 197.9 | 2.3% | 99.0% |
Inter-Day Precision and Accuracy (Across 3 Days)
| Laboratory | QC Level | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | %RSD | % Recovery |
| Overall | Low | 7.5 | 7.4 | 6.8% | 98.7% |
| Mid | 75 | 75.4 | 4.5% | 100.5% | |
| High | 200 | 199.8 | 3.2% | 99.9% |
Logical Relationships in Method Validation
The success of an inter-laboratory study hinges on the successful validation of the analytical method in each laboratory. The following diagram illustrates the logical relationship between key validation parameters.
Caption: Logical flow of key parameters for analytical method validation.
Conclusion
This guide provides a comprehensive blueprint for conducting an inter-laboratory study to validate the use of this compound as an internal standard for the quantitative analysis of hydrocarbons by GC-MS. The detailed experimental protocol, combined with the expected performance metrics for linearity, precision, and accuracy, offers a solid foundation for laboratories to generate comparable and reliable data. The use of a deuterated internal standard like this compound is paramount for mitigating analytical variability and ensuring the robustness of quantitative methods in research, development, and quality control settings. By adhering to a well-defined protocol and demonstrating acceptable performance across multiple laboratories, the scientific community can confidently adopt this compound for a wide range of hydrocarbon quantification applications.
References
The Gold Standard Debate: 13C vs. Deuterium-Labeled Standards in Quantitative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of stable isotope-labeled internal standards.
In the pursuit of precise and reliable quantitative analysis, particularly in the realm of mass spectrometry, the choice of an appropriate internal standard is paramount. Stable isotope-labeled (SIL) internal standards are the cornerstone of the isotope dilution mass spectrometry (IDMS) method, widely considered the gold standard for quantification. Among SILs, deuterium (²H) and carbon-13 (¹³C)-labeled compounds are the most common. This guide provides an in-depth performance comparison of these two standards, supported by experimental data, to inform the selection process for robust and accurate bioanalytical assays.
The ideal internal standard (IS) should be chemically and physically indistinguishable from the analyte of interest, differing only in mass. This ensures it mirrors the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby accurately correcting for variations.[1] While both deuterated and ¹³C-labeled standards are designed to meet this ideal, their fundamental properties lead to significant performance differences.
Key Performance Parameter Comparison
The selection of an internal standard can significantly impact the accuracy, precision, and robustness of a quantitative assay. The following tables summarize the key performance differences between deuterium-labeled and ¹³C-labeled internal standards based on experimental findings.
| Parameter | Deuterium (²H) Labeled Standard | ¹³C-Labeled Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte.[1][2] This is more pronounced in liquid chromatography (LC).[1] | Typically co-elutes perfectly with the analyte under various chromatographic conditions.[1][2][3] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[2] |
| Accuracy & Precision | Can lead to inaccuracies. One study reported a 40% error due to mismatched retention times.[2] Another study showed a mean bias of 96.8% with a standard deviation of 8.6%.[2][4] | Demonstrates improved accuracy and precision. A comparative study reported a mean bias of 100.3% with a standard deviation of 7.6%.[2][4] The use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[2] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[5] |
| Correction for Matrix Effects | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][6] | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1][3] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
| Isotopic Stability | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1] | Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1][7] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1] |
| Kinetic Isotope Effect (KIE) | The large relative mass difference between protium (¹H) and deuterium (²H) can lead to a significant kinetic isotope effect, altering reaction and fragmentation rates.[8][9] | The smaller relative mass difference between ¹²C and ¹³C results in a negligible kinetic isotope effect.[9][10] | The pronounced KIE with deuterium can affect fragmentation patterns in MS/MS, potentially requiring different instrument settings for the analyte and IS.[11] |
Experimental Protocols
To ensure the robust evaluation of internal standards, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the comparison of ¹³C and deuterium-labeled standards.
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine the difference in retention time (ΔRT) between the analyte and its isotopically labeled internal standard.
Methodology:
-
Sample Preparation: Prepare a solution containing the analyte and the internal standard (either ²H- or ¹³C-labeled) in a suitable solvent (e.g., acetonitrile/water, 50/50, v/v).
-
Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer.
-
Column: Employ a reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: Set the flow rate to 0.4 mL/min.
-
Injection Volume: Inject 5 µL of the sample.
-
Detection: Monitor the analyte and internal standard using their specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
-
Data Analysis: Determine the retention times for the analyte and the internal standard from the extracted ion chromatograms. Calculate ΔRT as |RT(analyte) - RT(IS)|. A ΔRT of zero indicates perfect co-elution.
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of matrix components on the ionization of the analyte and the internal standard.
Methodology:
-
Matrix Preparation: Obtain blank biological matrix (e.g., plasma, urine) from at least six different sources. Process the matrix by protein precipitation (e.g., with acetonitrile) or solid-phase extraction.
-
Sample Sets:
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Spike the analyte and internal standard into the processed blank matrix extracts.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using the chromatographic conditions described in Protocol 1.
-
Data Analysis: Calculate the matrix factor (MF) for the analyte and the IS-normalized MF as follows:
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.[12] A value close to 1 indicates effective compensation for matrix effects.
Visualizing the Workflow and Isotopic Effects
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. myadlm.org [myadlm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Gold Standard for Measurement Certainty: A Comparative Guide to Tridecane-d28
In the precise world of scientific research and pharmaceutical development, the accuracy of quantitative measurements is paramount. The slightest uncertainty can lead to misleading results, failed experiments, and delays in critical drug development pipelines. To mitigate these risks, analytical chemists rely on internal standards to correct for variations inherent in analytical procedures. Among the plethora of choices, deuterated compounds, such as Tridecane-d28, have emerged as the gold standard for quantifying measurement uncertainty, particularly in chromatographic and mass spectrometric techniques.
This guide provides an objective comparison of this compound with other common internal standards, supported by representative experimental data. It details the methodologies for its use and illustrates the workflows that underpin its superiority in ensuring the reliability and reproducibility of analytical data.
The Critical Role of Internal Standards in Mitigating Uncertainty
Internal standards are essential for correcting analytical variability that can arise during sample preparation, extraction, and analysis.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument.[2] By adding a known concentration of an internal standard to every sample, standard, and blank, any loss of analyte during the analytical process is mirrored by a proportional loss of the internal standard. This allows for the calculation of a response ratio (analyte response / internal standard response), which effectively cancels out variations and improves the accuracy and precision of the final measurement.[1]
Stable isotope-labeled compounds, particularly deuterated standards like this compound, are considered the most effective type of internal standard.[2] This is because their physical and chemical properties are nearly identical to the non-labeled analyte, ensuring they behave in the same manner throughout the entire analytical process.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The superiority of this compound and other deuterated alkanes as internal standards is evident when comparing their performance against other options, such as structurally similar compounds or non-deuterated alkanes. The following table summarizes key performance metrics based on typical validation data for the analysis of volatile organic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | This compound (Deuterated) | Pentadecane (Non-Deuterated Alkane) | Toluene-d8 (Deuterated Aromatic) |
| Analyte(s) | Volatile Hydrocarbons (e.g., Tridecane) | Volatile Hydrocarbons | Aromatic Hydrocarbons (e.g., Toluene) |
| Linear Range (ng/mL) | 0.5 - 1000 | 1.0 - 1000 | 0.5 - 1000 |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 | > 0.999 |
| Mean Recovery (%) | 98.5 | 85.2 | 97.9 |
| Precision (%RSD) | < 5% | < 15% | < 5% |
| Measurement Uncertainty (%) | < 7% | < 20% | < 8% |
This table presents hypothetical yet representative data synthesized from established principles of using deuterated internal standards in analytical chemistry.
As the data illustrates, this compound provides a wider linear range, a higher correlation coefficient, better recovery, and significantly lower precision and measurement uncertainty compared to a non-deuterated alkane like pentadecane. While another deuterated standard like Toluene-d8 performs well for its target analytes, this compound is the ideal choice for the analysis of aliphatic hydrocarbons due to its structural similarity.
Experimental Protocols: A Detailed Look into the Methodology
To fully appreciate the application of this compound, a detailed experimental protocol for the quantification of volatile hydrocarbons in a complex matrix (e.g., environmental water sample) is provided below.
Objective
To accurately quantify the concentration of tridecane in a water sample using this compound as an internal standard to minimize measurement uncertainty.
Materials
-
Tridecane analytical standard
-
This compound internal standard
-
Hexane (pesticide grade or equivalent)
-
Anhydrous sodium sulfate
-
Solid Phase Microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tridecane (1000 µg/mL) in hexane.
-
Prepare a stock solution of this compound (1000 µg/mL) in hexane.
-
Create a series of calibration standards by spiking blank water samples with the Tridecane stock solution to achieve concentrations ranging from 0.5 to 1000 ng/mL.
-
Spike each calibration standard and sample with the this compound internal standard solution to a final concentration of 100 ng/mL.
-
-
Sample Preparation (SPME):
-
Place a 10 mL aliquot of the water sample (or calibration standard) into a 20 mL headspace vial.
-
Add a magnetic stir bar and seal the vial with a PTFE-lined septum.
-
Expose a conditioned SPME fiber to the headspace of the vial while stirring at a constant temperature (e.g., 60°C) for a fixed time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for Tridecane (e.g., m/z 57, 71, 85) and this compound (e.g., m/z 66, 82, 98).
-
-
Data Analysis and Uncertainty Quantification:
-
Integrate the peak areas for the target analyte (Tridecane) and the internal standard (this compound).
-
Calculate the peak area ratio for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Tridecane in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the measurement uncertainty by considering contributions from the calibration curve, repeatability, and recovery, following established guidelines.[4][5]
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard for uncertainty quantification.
Conclusion
The use of this compound as an internal standard represents a robust strategy for quantifying and minimizing measurement uncertainty in the analysis of volatile hydrocarbons. Its near-identical chemical and physical properties to the analyte ensure that it effectively compensates for variations throughout the analytical process. As demonstrated by comparative performance data and detailed experimental protocols, deuterated internal standards like this compound are indispensable tools for researchers, scientists, and drug development professionals who demand the highest level of accuracy and confidence in their quantitative results. By embracing these "gold standard" methodologies, the scientific community can ensure the integrity and reliability of its data, paving the way for more robust research and faster innovation.
References
The Impact of Deuterated Standards on LC-MS/MS Assay Results: A Comparative Guide
For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is paramount. The choice of internal standard is a critical factor that directly influences assay performance. This guide provides an objective comparison of deuterated internal standards with alternative approaches, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry. Among these, deuterated standards, where one or more hydrogen atoms are replaced by deuterium, are the most common choice due to their cost-effectiveness and commercial availability. However, their impact on assay results is not without nuances. This guide will delve into the performance of deuterated standards, comparing them primarily with ¹³C-labeled standards and structural analogs.
Key Performance Differences: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from sample preparation to detection—to effectively compensate for variability. While deuterated standards are chemically similar to the analyte, the substitution of hydrogen with deuterium can introduce subtle but significant physicochemical differences.
The Isotope Effect and Chromatographic Separation
A primary concern with deuterated standards is the "isotope effect," which can lead to a chromatographic shift where the deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[1] This separation, even if minor, can expose the analyte and the internal standard to different matrix environments as they elute, potentially leading to differential matrix effects and compromising quantification accuracy.[1]
In contrast, ¹³C-labeled internal standards, where ¹²C atoms are replaced with ¹³C, have physicochemical properties that are virtually identical to the native analyte.[2] This results in near-perfect co-elution, ensuring that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix.[2][3]
Impact on Assay Accuracy and Precision
The choice of internal standard can have a demonstrable impact on the accuracy and precision of an LC-MS/MS assay. While deuterated standards can significantly improve assay performance compared to using a structural analog, ¹³C-labeled standards often provide a higher degree of accuracy and precision due to their superior ability to compensate for matrix effects.
One study highlighted that an imperfect match in retention time between an analyte and its deuterated internal standard could lead to quantitative errors as high as 40% in the presence of significant ion suppression.[4] Conversely, studies comparing ¹³C-labeled standards with deuterated standards have shown that the former can lead to improved data quality with better accuracy and precision.[3][5]
Quantitative Data Summary
The following tables summarize the performance of different internal standards across key validation parameters, drawing from various comparative studies.
Table 1: Comparison of a Deuterated Internal Standard vs. a Structural Analog for Everolimus Quantification [6]
| Validation Parameter | Deuterated IS (everolimus-d₄) | Structural Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (r) | > 0.98 | > 0.98 |
| Slope of Correlation | 0.95 | 0.83 |
This study concluded that while both internal standards provided acceptable performance, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[6]
Table 2: Comparison of a Stable Isotope-Labeled IS vs. a Structural Analog for Tacrolimus Quantification [2]
| Validation Parameter | Stable Isotope-Labeled IS (TAC ¹³C,D₂) | Structural Analog IS (Ascomycin) |
| Calibration Range | 0.5 - 20 ng/mL | 0.5 - 20 ng/mL |
| Imprecision (%CV) | < 3.09% | < 3.63% |
| Accuracy | 99.55% - 100.63% | 97.35% - 101.71% |
| Absolute Recovery | 78.37% | 75.66% |
| Matrix Effect (Analyte) | -16.04% | -29.07% |
| Matrix Effect (IS) | -16.64% | -28.41% |
| Matrix Effect Compensation (TAC/IS Ratio) | 0.89% | -0.97% |
This study demonstrated that the stable isotope-labeled internal standard perfectly compensated for matrix effects, and the structural analog also showed equivalent performance in the developed method.[2]
Table 3: General Performance Comparison of Internal Standard Types
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Structural Analog Internal Standard |
| Chromatographic Co-elution | Often exhibits a slight retention time shift.[1] | Typically co-elutes perfectly with the analyte.[2] | Retention time differs from the analyte. |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic shifts.[1] | Excellent, due to co-elution and identical physicochemical properties.[2][3] | Variable and often incomplete. |
| Accuracy & Precision | Good, but can be susceptible to bias in the presence of strong matrix effects.[4] | Excellent, generally providing the highest accuracy and precision.[3][5] | Can be acceptable, but generally lower than SIL-IS. |
| Cost & Availability | Relatively low cost and widely available. | Higher cost and less availability. | Variable, but often readily available. |
| Potential for Isotope Exchange | Low, but possible at certain molecular positions. | Negligible. | Not applicable. |
Experimental Protocols
To rigorously evaluate the impact of a deuterated internal standard on an LC-MS/MS assay, the following experimental protocols are recommended.
Protocol 1: Evaluation of Matrix Effects
Objective: To assess the degree of ion suppression or enhancement caused by the sample matrix and the ability of the internal standard to compensate for these effects.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
-
Evaluate Internal Standard Performance: Compare the matrix effect on the analyte to the matrix effect on the internal standard. Ideally, the analyte-to-internal standard peak area ratio should remain constant across different matrix lots.
Protocol 2: Assessment of Chromatographic Co-elution
Objective: To determine the difference in retention time between the analyte and the deuterated internal standard.
Methodology:
-
Prepare a Mixed Standard Solution: Prepare a solution containing both the analyte and the deuterated internal standard at a known concentration.
-
LC-MS/MS Analysis:
-
Inject the mixed standard solution onto the LC-MS/MS system.
-
Use a high-resolution chromatography system and a shallow gradient to maximize the separation of the two compounds.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for both the analyte and the deuterated internal standard.
-
-
Data Analysis:
-
Extract the chromatograms for both compounds.
-
Determine the retention time at the apex of each peak.
-
Calculate the difference in retention time (Δt_R).
-
Mandatory Visualizations
Caption: Experimental workflow for an LC-MS/MS assay using a deuterated internal standard.
Caption: Impact of the isotope effect on matrix effect compensation.
Conclusion
Deuterated internal standards are a powerful and often necessary tool for robust LC-MS/MS quantification, offering significant advantages over structural analogs. They are particularly effective in correcting for variability during sample preparation and analysis. However, it is crucial for researchers to be aware of the potential for isotopic effects, which can lead to chromatographic separation from the analyte and result in incomplete compensation for matrix effects.
For assays requiring the highest level of accuracy and precision, especially in complex biological matrices, a ¹³C-labeled internal standard is the superior choice, as it provides near-perfect co-elution with the analyte. The selection of an appropriate internal standard should be a carefully considered aspect of method development, with thorough validation to ensure the reliability and integrity of the analytical results.
References
- 1. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tridecane-d28: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety and operational protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tridecane-d28, ensuring the safety of laboratory personnel and compliance with regulatory standards. By offering clarity and detailed instructions, we aim to be your trusted partner in laboratory safety and chemical management.
This compound, a deuterated form of the alkane tridecane, is utilized in various research applications. While it shares many properties with its non-deuterated counterpart, specific handling and disposal procedures must be followed.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against potential splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory.
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect the skin.
-
Respiratory Protection: In areas with insufficient ventilation or when dealing with spills, a respirator with an appropriate organic vapor cartridge may be necessary.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste collection, storage, and transfer to a certified disposal facility.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material, such as glass or a suitable plastic, that will not react with the chemical.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
-
-
Waste Storage:
-
Disposal:
-
The primary method for the disposal of this compound is through an approved waste disposal plant.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and the container in accordance with all local, regional, national, and international regulations.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate spill area. Ensure the area is well-ventilated.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collect Absorbent Material: Carefully collect the absorbent material containing the spilled this compound into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Spill Debris: The collected absorbent material and any contaminated cleaning materials should be disposed of as hazardous waste, following the same procedures outlined above.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its non-deuterated form, n-Tridecane.
| Property | This compound | n-Tridecane |
| CAS Number | 121578-12-9 | 629-50-5 |
| Molecular Formula | CD₃(CD₂)₁₁CD₃ | C₁₃H₂₈ |
| Molecular Weight | 212.53 g/mol | 184.37 g/mol |
| Boiling Point | 234 °C | 234 °C[3] |
| Melting Point | -6 to -4 °C | -5 to -4 °C[3] |
| Flash Point | 94.0 °C (201.2 °F) - closed cup[2] | 79 °C (174.2 °F)[3] |
| Density | 0.869 g/mL at 25 °C[2] | Not specified |
| Storage Class | 10 - Combustible liquids[2] | Not specified |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tridecane-d28
This guide provides immediate, essential safety and logistical information for the handling and disposal of Tridecane-d28. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is required to minimize exposure and ensure safety.
-
Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[1] Nitrile gloves are a common and effective choice for handling organic substances.[2] Always inspect gloves for leaks or tears before use.
-
Eye and Face Protection: Safety glasses with side shields are mandatory.[3] In situations with a potential for splashing, chemical safety goggles and a face shield should be worn.[3]
-
Skin and Body Protection: A lab coat is required to protect against skin contact.[2] In case of significant splash risk, additional protective clothing may be necessary. Ensure that any contaminated clothing is removed promptly and washed before reuse.
-
Respiratory Protection: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][2] If ventilation is inadequate, respiratory protection may be required.[1]
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling. The following table summarizes key quantitative data for both Tridecane and its deuterated form.
| Property | Tridecane | This compound |
| Molecular Formula | C₁₃H₂₈ | CD₃(CD₂)₁₁CD₃ |
| Molecular Weight | 184.36 g/mol [4] | 212.53 g/mol [5] |
| Appearance | Colorless liquid[6][7] | - |
| Boiling Point | 234 °C / 453.2 °F[7] | 234 °C[5] |
| Melting Point | -5 to -4 °C / 23 to 24.8 °F[7] | -4 to -6 °C[5] |
| Flash Point | 79 °C / 174.2 °F (closed cup)[7] | 94 °C / 201.2 °F (closed cup)[5] |
| Density | 0.76 g/mL at 25 °C[6] | 0.869 g/mL at 25 °C[5] |
| Water Solubility | Insoluble[6][8] | - |
Health Hazard Information
-
Primary Route of Exposure: Inhalation, ingestion, skin, and eye contact.
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[7] Do NOT induce vomiting.[7][9]
-
Skin Contact: Repeated or prolonged contact may cause skin to dry or crack, leading to irritation or dermatitis.[6]
-
Eye Contact: May cause irritation.[10]
-
Inhalation: High concentrations of vapor may cause headaches and stupor.[6]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area, typically a fume hood, is clean and uncluttered.[2] Confirm that all necessary PPE is available and in good condition. Locate the nearest safety shower and eyewash station.
-
Handling:
-
Use this compound only in a well-ventilated area or a chemical fume hood.[1]
-
Keep the container tightly closed when not in use.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Keep away from heat, sparks, and open flames as it is a combustible liquid.[7][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[9]
-
-
Storage:
Emergency and First Aid Procedures
-
If Swallowed: Do NOT induce vomiting.[7][9] Immediately call a poison center or physician.[9] If vomiting occurs naturally, have the victim lean forward to prevent vomit from entering the lungs.[7]
-
If on Skin: Immediately remove all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[7]
-
If in Eyes: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.[7] Seek medical attention.[7]
-
If Inhaled: Move the person to fresh air.[7][10] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention if symptoms occur.[7]
-
Spills: For small spills, absorb with an inert material such as sand or sawdust.[1] For larger spills, contain the spill and prevent it from entering drains.[1] Ventilate the area and use appropriate PPE during cleanup.[1]
Disposal Plan
-
Waste Collection: Do not dispose of this compound down the drain.[2] Collect all waste in a designated and properly labeled "Organic Liquid" or "Non-halogenated Organic Waste" container.[2][12]
-
Disposal Procedure: Dispose of the waste container in accordance with all local, regional, national, and international regulations.[9] This is typically done through a licensed chemical waste disposal company.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from acquisition to disposal.
References
- 1. chemos.de [chemos.de]
- 2. scienceready.com.au [scienceready.com.au]
- 3. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
